Lauric acid-d3
Description
The exact mass of the compound Dodecanoic-12,12,12-D3 acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
12,12,12-trideuteriododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583851 | |
| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79050-22-9 | |
| Record name | (12,12,12-~2~H_3_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Deuterated Lauric Acid in Advancing Research: A Technical Guide
An in-depth examination of Lauric acid-d3, a stable isotope-labeled compound, reveals its critical role as an internal standard and metabolic tracer in modern research. This guide provides a technical overview of its applications, particularly in the fields of lipidomics, metabolomics, and drug development, offering researchers and scientists a comprehensive resource for incorporating this tool into their studies.
This compound is a deuterated form of lauric acid, a 12-carbon saturated fatty acid. The replacement of three hydrogen atoms with their heavier isotope, deuterium, imparts a greater molecular weight without significantly altering the chemical properties of the molecule. This unique characteristic makes it an invaluable tool for quantitative analysis and metabolic flux studies. Its primary applications lie in its use as an internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as a tracer to follow the metabolic fate of lauric acid in biological systems.[1][2]
Core Applications in Research
The primary utility of this compound stems from its ability to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This distinction is fundamental to its two main uses:
-
Internal Standard for Quantification: In quantitative mass spectrometry, this compound is added to biological samples at a known concentration before sample preparation and analysis.[1][2][3] Because it behaves chemically and physically similarly to the endogenous lauric acid during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both the labeled and unlabeled forms equally. By comparing the signal intensity of the endogenous lauric acid to that of the known amount of this compound, researchers can accurately and precisely quantify the concentration of lauric acid in the sample. This is a crucial application in lipidomics and metabolomics for understanding disease states and physiological processes.[4]
-
Metabolic Tracer: As a stable isotope tracer, this compound can be introduced into cellular or animal models to track the metabolic pathways of lauric acid.[1][2] Researchers can follow the incorporation of the deuterium-labeled backbone into various downstream metabolites. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic pathways. Such studies are vital in understanding fatty acid metabolism and its dysregulation in diseases like diabetes, obesity, and cancer.
Quantitative Data for Experimental Design
The effective use of this compound as an internal standard requires careful consideration of its concentration relative to the expected concentration of the endogenous analyte. The following table summarizes typical concentration ranges and analytical platforms where this compound is employed.
| Parameter | Typical Range/Value | Analytical Platform | Application Area |
| Spiking Concentration | 10 - 500 ng/mL | LC-MS/MS | Quantification in plasma/serum |
| 1 - 100 µM | GC-MS | Cellular fatty acid analysis | |
| Linearity Range | 1 - 1000 ng/mL | LC-MS/MS | Bioanalytical method validation |
| Matrix | Plasma, Serum, Tissues, Cells | GC-MS, LC-MS | Lipidomics, Metabolomics |
Experimental Protocols
The successful application of this compound hinges on robust and well-defined experimental protocols. Below are generalized methodologies for its use as an internal standard in biological matrices.
Protocol 1: Quantification of Lauric Acid in Human Plasma using LC-MS/MS
-
Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution to create a working solution of 1 µg/mL.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Inject 5-10 µL onto the LC-MS/MS system.
-
-
Data Analysis: Quantify the endogenous lauric acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Protocol 2: Analysis of Cellular Fatty Acid Metabolism using GC-MS
-
Cell Culture and Labeling: Culture cells to the desired confluency. For metabolic tracing, incubate the cells with a medium containing this compound at a final concentration of 10-50 µM for a specified time (e.g., 24 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in the presence of a solvent mixture, typically chloroform:methanol (2:1, v/v). For quantification, add the this compound internal standard at this stage.
-
Perform a Bligh-Dyer or Folch extraction to separate the lipid-containing organic phase.
-
-
Derivatization for GC-MS:
-
Evaporate the organic solvent.
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to create fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the fatty acid esters.
-
Monitor for the characteristic mass-to-charge ratios (m/z) of the lauric acid and this compound derivatives.
-
Visualizing Experimental Workflows
To further clarify the integration of this compound into research protocols, the following diagrams illustrate the typical workflows.
References
An In-depth Technical Guide to the Chemical Properties and Applications of Lauric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Lauric acid-d3, a deuterated analog of lauric acid. This document details its physical and chemical characteristics, experimental protocols for its use, and its role in metabolic and signaling pathways. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this stable isotope-labeled compound.
Core Chemical and Physical Properties
This compound, also known as dodecanoic acid-d3, is a saturated fatty acid in which three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in metabolic research and as an internal standard for mass spectrometry-based quantification. Its physical and chemical properties are largely similar to its non-deuterated counterpart, lauric acid.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₂₁D₃O₂ |
| Linear Formula | CD₃(CH₂)₁₀COOH[1] |
| Molecular Weight | 203.34 g/mol [1][2] |
| CAS Number | 79050-22-9[1][2] |
| Synonyms | Dodecanoic acid-12,12,12-d3, Lauric-12,12,12-d3 acid[1][2] |
| Isotopic Purity | Typically ≥98 atom % D[1] |
Table 2: Physical Properties of this compound and Lauric Acid
| Property | This compound | Lauric Acid (for comparison) |
| Appearance | White solid[1][2] | White, powdery solid[3] |
| Melting Point | 44-46 °C[1] | 43.8 °C[3] |
| Boiling Point | 225 °C at 100 mmHg[1] | 225.1 °C at 100 mmHg[3] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether. Insoluble in water. | Soluble in alcohols, diethyl ether.[3] Very slightly soluble in water (55 mg/L at 20 °C).[3] |
| Flash Point | 113 °C[1] | >110 °C |
Synthesis and Chemical Reactions
The synthesis of deuterated lauric acids, including this compound, has been described in the scientific literature.[4][5] These methods often involve multi-step chemical reactions to specifically introduce deuterium at the desired positions. One common approach is the use of deuterated starting materials in a chain-elongation process.
The chemical reactivity of this compound is analogous to that of lauric acid. As a carboxylic acid, it can undergo esterification, and its hydrocarbon chain can be subject to oxidation.
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.[6][7]
Protocol 1: Quantification of Fatty Acids in Biological Samples using GC-MS with this compound as an Internal Standard
This protocol outlines the general steps for the analysis of fatty acids in biological samples like plasma, cells, or tissues.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample (e.g., 100 µL of plasma or 1x10⁶ cells), add a precise amount of this compound internal standard solution.
-
Add methanol to lyse the cells and precipitate proteins.
-
Acidify the mixture with hydrochloric acid.
-
Extract the lipids using an organic solvent such as iso-octane.
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the fatty acids.
2. Derivatization:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
To the dried lipid extract, add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr) in acetonitrile and diisopropylethylamine (DIPEA), to convert the fatty acids into their more volatile ester forms.
-
Incubate the reaction mixture at room temperature.
3. GC-MS Analysis:
-
Evaporate the derivatization reagents and redissolve the sample in a suitable solvent for injection (e.g., iso-octane).
-
Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The fatty acid esters are separated based on their boiling points and retention times on the GC column.
-
The mass spectrometer is used to detect and quantify the derivatized fatty acids and the this compound internal standard based on their specific mass-to-charge ratios.
4. Data Analysis:
-
A calibration curve is generated using known concentrations of non-labeled lauric acid and a fixed concentration of this compound.
-
The concentration of lauric acid in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental workflow for fatty acid quantification using this compound.
Metabolic Fate and Signaling Pathways
Lauric acid, a medium-chain fatty acid, is rapidly absorbed and transported to the liver, where it is primarily metabolized via β-oxidation to produce energy in the form of ATP.[8] Deuterated lauric acid is expected to follow the same metabolic pathways.
Fatty Acid β-Oxidation Pathway
The β-oxidation of lauric acid occurs within the mitochondria and involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA in each cycle. The acetyl-CoA then enters the citric acid cycle.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Deuterated Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of deuterated lauric acid. As a stable isotope-labeled compound, deuterated lauric acid is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Understanding its physical characteristics is crucial for its effective application in these fields. This document summarizes key quantitative data, outlines standard experimental protocols for their determination, and provides logical diagrams to illustrate molecular and procedural concepts.
Data Presentation: Physical Properties
The physical properties of lauric acid and its deuterated analogues are summarized below. The most common commercially available deuterated form is the perdeuterated Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are replaced by deuterium. Another common variant is Lauric acid-12,12,12-d3, where only the terminal methyl group is deuterated. The presence of deuterium atoms slightly increases the molecular weight and can have minor effects on other physical properties compared to the non-deuterated lauric acid.
Table 1: Core Physical Properties of Lauric Acid and its Deuterated Analogues
| Property | Lauric Acid | Lauric acid-12,12,12-d3 | Lauric acid-d23 |
| CAS Number | 143-07-7[1][2] | 79050-22-9[3][4] | 59154-43-7[5][6] |
| Molecular Formula | C12H24O2[1][7] | C12H21D3O2[8] | C12HD23O2[6] |
| Molecular Weight | 200.32 g/mol [7][9] | 203.34 g/mol [4][8] | 223.46 g/mol [6][10] |
| Appearance | White, powdery solid[1][9] | White solid[8] | White, waxy solid[5] |
| Melting Point | 43.8 °C[1][7] | 44-46 °C[4] | 44-46 °C[6] |
| Boiling Point | 297.9 °C at 760 mmHg[1] | 225 °C at 100 mmHg[4] | 225 °C at 100 mmHg |
| Density | 1.007 g/cm³ at 24 °C[1] | Not specified | 0.9 ± 0.1 g/cm³[6] |
Table 2: Solubility Data
| Solvent | Lauric Acid | Lauric acid-d23 |
| Water | 55 mg/L at 20 °C[1] | Less soluble in water than organic solvents[5] |
| Organic Solvents | Soluble in alcohols, diethyl ether, benzene[1][7] | Soluble in organic solvents[5] |
| Specific Solvents | Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/ml)[11] | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml)[12][13] |
Experimental Protocols
While specific experimental data for the determination of the physical properties of lauric acid-d3 are not extensively published, the following are detailed standard methodologies that are routinely employed for such characterizations.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range close to that of its non-deuterated counterpart is expected.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Boiling Point Determination
The boiling point is determined for liquid samples at a given atmospheric pressure. For solids like this compound, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Under Reduced Pressure
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.
-
Sample Introduction: The this compound sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
-
Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 100 mmHg) using a vacuum pump, and the pressure is monitored with a manometer.
-
Heating: The sample is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Saturation Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Structural Comparison of Lauric Acid and its Deuterated Analogues
Caption: Molecular formulas of lauric acid and its common deuterated forms.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
References
- 1. Lauric acid - Wikipedia [en.wikipedia.org]
- 2. 143-07-7 CAS MSDS (Lauric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. 月桂酸-12,12,12-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 59154-43-7: lauric-D23 acid | CymitQuimica [cymitquimica.com]
- 6. Lauric acid-d23 | CAS#:59154-43-7 | Chemsrc [chemsrc.com]
- 7. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 79050-22-9: lauric-12,12,12-D3 acid | CymitQuimica [cymitquimica.com]
- 9. Lauric Acid: Properties, Uses, and Storage Methods_Chemicalbook [chemicalbook.com]
- 10. Lauric Acid-d23 | CAS 59154-43-7 | LGC Standards [lgcstandards.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
A Technical Guide to Lauric Acid-d3 for Researchers
This technical guide provides comprehensive information on Lauric acid-d3, a deuterated analog of lauric acid, for its application in research, particularly in mass spectrometry-based quantification and metabolic studies.
Chemical Identity and Suppliers
This compound, also known as dodecanoic acid-d3, is a stable isotope-labeled form of lauric acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of lauric acid and other fatty acids in various biological matrices. It is crucial to distinguish between this compound and another common deuterated form, Lauric acid-d23, where all 23 hydrogen atoms on the acyl chain are substituted with deuterium.
Table 1: Chemical Properties and CAS Numbers of Deuterated Lauric Acid Isotopologues
| Property | This compound | Lauric acid-d23 |
| Systematic Name | 12,12,12-trideuteriododecanoic acid | Perdeuterated dodecanoic acid |
| Molecular Formula | C12H21D3O2 | C12HD23O2 |
| Molecular Weight | ~203.34 g/mol | ~223.46 g/mol |
| CAS Number | 79050-22-9 | 59154-43-7[1] |
| Typical Isotopic Purity | >98 atom % D | >98 atom % D[2] |
A number of reputable chemical suppliers provide this compound for research purposes. When purchasing, it is essential to verify the specific deuteration and isotopic purity to ensure it meets the requirements of the intended application.
Table 2: Prominent Suppliers of this compound and Related Compounds
| Supplier | Product Name | CAS Number |
| Sigma-Aldrich | Lauric acid-12,12,12-d3 | 79050-22-9 |
| LGC Standards | This compound | 79050-22-9 |
| Cayman Chemical | This compound | 79050-22-9 |
| Cambridge Isotope Laboratories, Inc. | Lauric acid (D3, 98%) | 79050-22-9 |
| MedChemExpress | This compound | 79050-22-9 |
| CDN Isotopes | This compound | 79050-22-9 |
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative mass spectrometry for the analysis of fatty acids. The following protocol is a generalized procedure for the extraction and analysis of total fatty acids from plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[3]
Materials and Reagents
-
Biological sample (e.g., 200 µL of plasma)
-
Deuterated internal standard solution containing a known concentration of this compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Iso-octane (HPLC grade)
-
Potassium hydroxide (KOH)
-
Pentafluorobenzyl bromide (PFBBr) in acetonitrile
-
Diisopropylethylamine (DIPEA) in acetonitrile
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation and Extraction
-
To a glass centrifuge tube, add 200 µL of plasma and 300 µL of phosphate-buffered saline (dPBS).
-
Add a known amount of the deuterated internal standard mix, including this compound.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Add 1 mL of iso-octane, vortex the mixture vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the iso-octane extraction (step 4 and 5) and combine the organic layers.
-
For total fatty acid analysis, add 500 µL of 1N KOH to the remaining methanol fraction, vortex, and incubate for 1 hour to hydrolyze esterified fatty acids.
-
Acidify the mixture with 500 µL of 1N HCl (ensure pH is below 5).
-
Repeat the iso-octane extraction twice (steps 4 and 5) and combine all organic fractions.
-
Dry the pooled organic extract under a gentle stream of nitrogen gas.
Derivatization
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Cap the tubes, vortex, and let them stand at room temperature for 20 minutes to allow the derivatization to proceed.
-
Dry the derivatized sample under vacuum using a speedvac.
-
Reconstitute the sample in a known volume of iso-octane (e.g., 50 µL) for GC-MS analysis.
GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the fatty acid pentafluorobenzyl esters.
-
The mass spectrometer should be operated in negative ion chemical ionization (NICI) mode for high sensitivity.
-
Monitor the specific ions for the analyte (lauric acid) and the internal standard (this compound).
-
Quantify the amount of lauric acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of non-labeled lauric acid and a fixed amount of this compound.
Signaling Pathways and Experimental Workflows
Lauric Acid-Induced NF-κB Signaling Pathway
Lauric acid has been shown to activate the transcription factor NF-κB, a key regulator of inflammation, through Toll-like receptors (TLRs).[4][5][6] The following diagram illustrates the signaling cascade initiated by lauric acid binding to TLRs.
References
- 1. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]
- 2. Lauric acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lauric acid ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Lauric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Lauric acid-d3. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical procedures used to characterize this stable isotope-labeled compound.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | Dodecanoic acid-12,12,12-d3 |
| CAS Number | 79050-22-9 |
| Molecular Formula | C₁₂H₂₁D₃O₂ |
| Molecular Weight | 203.34 g/mol |
| Appearance | White to off-white solid |
Table 2: Purity and Isotopic Enrichment
| Analytical Test | Method | Acceptance Criteria |
| Chemical Purity | GC-MS or HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D |
| Deuterium Incorporation | NMR Spectroscopy | Conforms to structure |
Table 3: Physical Characteristics
| Parameter | Method | Specification |
| Melting Point | Capillary Method | 43-45 °C |
| Solubility | Visual Inspection | Soluble in ethanol, methanol, and chloroform |
Table 4: Residual Solvents and Elemental Impurities
| Analysis | Method | Specification |
| Residual Solvents | Headspace GC-MS (USP <467>) | Meets USP limits |
| Elemental Impurities | ICP-MS (USP <232>) | Meets USP limits |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
Identification by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
-
Data Analysis: The mass spectrum is analyzed for the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (m/z 203.34). The fragmentation pattern is also compared to that of a non-deuterated lauric acid reference standard to ensure structural integrity.
Purity Determination by Gas Chromatography
Objective: To determine the chemical purity of this compound.
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
GC Conditions: Same as described in section 2.1.
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.
Isotopic Enrichment and Deuterium Incorporation by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and determine the isotopic enrichment.
Methodology: ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d) containing an internal standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired to confirm the absence of signals corresponding to the protons at the C-12 position. The integration of the remaining proton signals is used to verify the rest of the molecular structure.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signal and confirm its chemical shift, which should correspond to the C-12 position.
-
Data Analysis: The absence of the terminal methyl proton signal in the ¹H NMR spectrum confirms the location of the deuterium labels. The isotopic enrichment can be estimated by comparing the integration of the residual proton signal at the labeled position to the integration of a non-deuterated internal standard.
Residual Solvents Analysis
Objective: To quantify any residual solvents from the manufacturing process.
Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) following USP <467> guidelines.
-
Sample Preparation: A known amount of the this compound sample is placed in a headspace vial.
-
Instrumentation: A gas chromatograph with a mass spectrometer and a headspace autosampler.
-
Method: The sample is heated in the sealed vial to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS for separation and detection.
-
Data Analysis: The detected solvents are identified and quantified by comparison to a library of known solvent standards. The results are reported and compared against the limits set in USP <467>.
Elemental Impurities Analysis
Objective: To determine the concentration of elemental impurities.
Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) following USP <232> and <233> guidelines.
-
Sample Preparation: The this compound sample is digested using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system to bring the elements into solution.
-
Instrumentation: An ICP-MS instrument.
-
Method: The digested sample solution is introduced into the plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: The concentration of each element is determined by comparing the signal intensity to that of certified reference materials. The results are then compared to the permissible daily exposure (PDE) limits defined in USP <232>.
Visualizations
The following diagrams illustrate the workflows for key analytical procedures.
Caption: Workflow for Identification by GC-MS.
Caption: Workflow for Isotopic Enrichment Analysis by NMR.
Caption: Workflow for Impurity Testing.
Lauric acid-d3 molecular weight and formula
An In-depth Technical Guide to Lauric Acid-d3: Properties and Analytical Applications
For researchers, scientists, and professionals in drug development, a precise understanding of isotopically labeled compounds is paramount for accurate quantitative analysis. This guide provides a technical overview of this compound, a deuterated analog of lauric acid, focusing on its molecular characteristics and its application as an internal standard in mass spectrometry-based lipidomics.
Core Molecular Properties
Lauric acid, a 12-carbon saturated fatty acid, and its deuterated form, this compound, are fundamental molecules in lipid research. The key difference lies in the substitution of three hydrogen atoms with deuterium atoms on the terminal methyl group, leading to a predictable mass shift.
| Property | Lauric Acid | This compound |
| Molecular Formula | C₁₂H₂₄O₂[1][2][3] | C₁₂H₂₁D₃O₂[4][5] |
| Linear Formula | CH₃(CH₂)₁₀COOH[2] | CD₃(CH₂)₁₀CO₂H |
| Molecular Weight | 200.32 g/mol [1][6] | 203.34 g/mol [4][5] |
| Appearance | White crystalline powder[6] | Solid |
| Melting Point | 44-46 °C[1][7] | 44-46 °C |
| Boiling Point | 225 °C at 100 mmHg[1] | 225 °C at 100 mmHg |
Experimental Protocols
Synthesis of Deuterated Lauric Acids
The synthesis of various deuterated forms of lauric acid has been described, providing researchers with tools for metabolic and analytical studies.[8][9][10] One common method involves the decomposition of lauroyl chloride with deuterium oxide to produce lauric acid deuterated at the carboxyl group.[8] For terminal methyl group deuteration, as in this compound, a multi-step synthesis can be employed. For instance, methyl-d3 laurate can be produced by reacting silver laurate with methyl-d3 bromide.[8]
Another approach involves the photocatalytic decarboxylative deuteration of lauric acid using heavy water (D₂O) as the deuterium source.[11][12] This method utilizes a photocatalyst, such as gold-loaded titanium dioxide (Au/TiO₂), to facilitate the reaction, offering a sustainable route to deuterated alkanes derived from fatty acids.[11]
Quantification of Fatty Acids using this compound as an Internal Standard by GC-MS
This compound is frequently used as an internal standard for the quantification of fatty acids in biological samples by gas chromatography-mass spectrometry (GC-MS).[13][14] This method relies on the principle of isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the extraction process.
Sample Preparation and Extraction: [13][14]
-
For cellular samples, cell lysis is achieved by adding methanol. For media or plasma samples, the sample is mixed with methanol.
-
A known quantity of the internal standard solution, containing this compound and other deuterated fatty acids, is added to the sample.
-
The mixture is acidified, typically with hydrochloric acid.
-
Fatty acids are extracted from the aqueous phase using an organic solvent, such as iso-octane. The organic layer containing the fatty acids is collected.
-
The extracted fatty acids are dried under a vacuum.
-
To increase their volatility for GC analysis, the fatty acids are derivatized. A common derivatizing agent is pentafluorobenzyl (PFB) bromide, which converts the carboxylic acids to PFB esters.
-
The derivatized sample is injected into the gas chromatograph, where the fatty acid esters are separated based on their boiling points and interactions with the column stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
The mass spectrometer is operated in negative ion chemical ionization mode for sensitive detection of the PFB esters.[13]
-
The abundance of the unlabeled lauric acid from the sample and the deuterated this compound internal standard are measured by monitoring their respective ion signals.
-
A standard curve is generated using known concentrations of unlabeled lauric acid and a fixed concentration of this compound.
-
The ratio of the peak area of the unlabeled analyte to the peak area of the internal standard is plotted against the concentration of the unlabeled analyte.
-
The concentration of lauric acid in the unknown sample is then determined by comparing the measured peak area ratio from the sample to the standard curve.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of fatty acids using a deuterated internal standard like this compound with GC-MS.
Caption: Workflow for Fatty Acid Quantification using GC-MS and a Deuterated Internal Standard.
References
- 1. Lauric acid | 143-07-7 [chemicalbook.com]
- 2. altmeyers.org [altmeyers.org]
- 3. specialchem.com [specialchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS 79050-22-9 | LGC Standards [lgcstandards.com]
- 6. Acids & Fatty Acids - Lauric Acid [unicareingredients.com]
- 7. acs.org [acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
A Technical Guide to the Isotopic Purity of Lauric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of deuterated lauric acid (Lauric acid-d3), a critical aspect for its application in metabolic research, drug development, and as an internal standard in quantitative mass spectrometry. This document outlines the methodologies for assessing isotopic distribution, presents representative data, and details the signaling pathways in which lauric acid is involved.
Understanding Isotopic Purity of this compound
This compound (dodecanoic acid-d3) is a stable isotope-labeled form of lauric acid where three hydrogen atoms on the terminal methyl group have been replaced by deuterium atoms. The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. However, the synthesis of deuterated compounds is often not perfect, resulting in a distribution of molecules with fewer than the intended number of deuterium atoms (d2, d1) and some non-deuterated molecules (d0).
Accurate knowledge of this isotopic distribution is crucial for applications such as metabolic tracing, where the deuterated compound is used to follow the metabolic fate of lauric acid, and in quantitative analysis by mass spectrometry, where it serves as an internal standard.
Quantitative Data on Isotopic Purity
While manufacturers of this compound typically state a high overall isotopic purity, such as 98% or 99%, detailed batch-specific isotopic distribution data is not always readily available in public documents. The table below presents a representative isotopic distribution for a commercially available this compound standard with a stated purity of ≥98%. It is important to note that this is an illustrative example, and the actual distribution may vary between different batches and manufacturers. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d3 | 3 | > 98.0 |
| d2 | 2 | < 1.5 |
| d1 | 1 | < 0.4 |
| d0 (unlabeled) | 0 | < 0.1 |
Note: This data is representative and should be confirmed by analysis of the specific batch of this compound being used.
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of this compound is typically determined by gas chromatography-mass spectrometry (GC-MS). The following is a detailed protocol adapted from established methods for fatty acid analysis.
Objective: To determine the isotopic distribution of this compound.
Materials:
-
This compound sample
-
Anhydrous Methanol with 2% (v/v) Sulfuric Acid
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.
Procedure:
-
Derivatization to Fatty Acid Methyl Ester (FAME): a. Accurately weigh approximately 1 mg of the this compound sample into a glass reaction vial. b. Add 1 mL of anhydrous methanol with 2% sulfuric acid. c. Seal the vial and heat at 60°C for 1 hour. d. Allow the vial to cool to room temperature. e. Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to the vial. f. Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers. g. Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial. h. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the hexane extract into the GC-MS system. b. Gas Chromatography Conditions:
- Injector Temperature: 250°C
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp to 250°C at a rate of 10°C/minute.
- Hold at 250°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-300.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
-
Data Analysis: a. Identify the peak corresponding to this compound methyl ester based on its retention time. b. Extract the mass spectrum for this peak. c. Determine the relative abundances of the molecular ions corresponding to the d3, d2, d1, and d0 species. For the methyl ester of this compound, these would be approximately at m/z 217, 216, 215, and 214, respectively. d. Calculate the percentage of each isotopic species by dividing the ion abundance of each species by the total abundance of all isotopic species.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates the key steps in the determination of the isotopic purity of this compound.
Caption: Workflow for this compound isotopic purity determination.
Signaling Pathways Involving Lauric Acid
Lauric acid has been shown to be biologically active and can modulate several signaling pathways. The following diagrams illustrate two such pathways.
4.2.1. Lauric Acid-Induced TLR4 Signaling
Lauric acid can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system, which can influence cellular processes like inflammation and metabolism.
Caption: Lauric acid activates TLR4 signaling leading to gene expression.
4.2.2. Lauric Acid-Induced Apoptosis in Cancer Cells
In certain cancer cell lines, lauric acid can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and activation of the EGFR/ERK signaling pathway.[1]
Caption: Lauric acid induces apoptosis via ROS and EGFR/ERK signaling.[1]
Conclusion
The precise determination of the isotopic purity of this compound is fundamental for its effective use in scientific research and drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification of its isotopic distribution. Furthermore, understanding the biological activities of lauric acid, such as its ability to modulate key signaling pathways, is essential for interpreting experimental results and for the development of novel therapeutic strategies. Researchers are encouraged to perform their own validation of isotopic purity for each new batch of deuterated standards to ensure the highest quality and accuracy in their studies.
References
Lauric Acid-d3 as a Stable Isotope Tracer: A Technical Guide for Researchers
Introduction to Lauric Acid-d3 as a Stable Isotope Tracer
Lauric acid (C12:0), a medium-chain saturated fatty acid, is a significant component of various biological processes, serving as an energy source, a substrate for lipid synthesis, and a signaling molecule.[1] To accurately study its dynamic role in complex biological systems, researchers increasingly rely on stable isotope tracers. This compound (Dodecanoic-12,12,12-d3 acid) is a deuterated form of lauric acid that serves as a powerful tool for tracing the metabolic fate of this fatty acid in vitro and in vivo.
Stable isotopes, such as deuterium (²H), are non-radioactive and behave nearly identically to their lighter counterparts in biological reactions.[2] This allows them to be safely administered to trace metabolic pathways without perturbing the system. By using analytical techniques like mass spectrometry, the deuterium-labeled lauric acid and its downstream metabolites can be distinguished from their endogenous, unlabeled forms. This enables the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway—providing a dynamic view of cellular metabolism that is unattainable with simple concentration measurements.[3] This guide provides an in-depth overview of the application of this compound, including its metabolic and signaling pathways, detailed experimental protocols, and data interpretation.
Core Principles of Stable Isotope Tracing
Stable isotope-resolved metabolomics (SIRM) is a technique used to track the movement of atoms from a labeled precursor (the tracer) into downstream metabolites.[3] When this compound is introduced into a biological system, it enters the same metabolic pathways as endogenous lauric acid. As it is metabolized, the deuterium atoms are incorporated into various products.
The primary analytical method for these studies is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4][5] These techniques separate complex biological mixtures and detect molecules based on their mass-to-charge ratio (m/z). Since this compound is three mass units heavier than its unlabeled counterpart, it and its metabolic products can be specifically identified and quantified. By measuring the isotopic enrichment (the proportion of labeled to unlabeled molecules) over time, researchers can calculate rates of synthesis, breakdown, and conversion.
Metabolic and Signaling Pathways of Lauric Acid
Once introduced, this compound is rapidly taken up by cells and enters several key metabolic and signaling cascades.
Metabolic Fate
Lauric acid is a versatile metabolic substrate. Unlike long-chain fatty acids, it can be transported directly to the liver via the portal vein.[1] Its primary metabolic fates include:
-
Beta-Oxidation: Lauric acid is rapidly oxidized in mitochondria to produce acetyl-CoA, which can enter the Krebs cycle to generate ATP or be used for ketogenesis.[6][7]
-
Elongation: It can be elongated to form longer-chain fatty acids, such as myristic acid (C14:0) and palmitic acid (C16:0).[8]
-
Incorporation into Complex Lipids: Lauric acid is readily esterified into complex lipids, most notably triglycerides for energy storage and phospholipids as structural components of cell membranes.[2][8]
-
Protein Acylation: It can be covalently attached to proteins (S-acylation), modifying their function and localization.[8]
References
- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lauric Acid Alleviates Neuroinflammatory Responses by Activated Microglia: Involvement of the GPR40-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Lauric Acid-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the precise identification and quantification of fatty acids in complex biological samples. Due to their inherent low volatility, fatty acids require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of fatty acids in various biological matrices, employing lauric acid-d3 as an internal standard to ensure accuracy and reproducibility. The use of a deuterated internal standard is critical as it closely mimics the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency and instrument response.[4][5][6]
Principle
The methodology involves the extraction of total lipids from a biological sample, followed by a derivatization step to convert the fatty acids into their corresponding FAMEs. This compound is introduced at the beginning of the sample preparation process to serve as an internal standard. The resulting FAMEs are then separated by gas chromatography based on their chain length, degree of unsaturation, and boiling points.[1][7] The mass spectrometer detects and quantifies the individual FAMEs. Quantification is achieved by comparing the peak area of each endogenous fatty acid to the peak area of the this compound internal standard.[4][7]
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (anhydrous), Chloroform, Hexane (GC grade), Acetonitrile (GC grade)
-
Internal Standard: this compound (CDN Isotopes, D-4027 or equivalent)[4][5]
-
Derivatization Reagents:
-
Method 1 (Acid-Catalyzed Methylation): 12% Boron trichloride in methanol (BCl3-Methanol)[2]
-
Method 2 (Base-Catalyzed Transesterification): 0.5 M Sodium methoxide in methanol[7]
-
Alternative Method (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][8]
-
-
Other Reagents: Anhydrous sodium sulfate, Saturated sodium chloride solution, 1N Hydrochloric Acid (HCl), 1N Potassium Hydroxide (KOH)
-
Standard Solutions: A certified reference standard mixture of fatty acid methyl esters is recommended for instrument calibration and peak identification.
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, cells, tissue).
-
Sample Homogenization:
-
Plasma/Serum: Use 100-500 µL of the sample directly.
-
Cells: Harvest a known number of cells (e.g., 1 x 10^6) and wash with phosphate-buffered saline (PBS).
-
Tissues: Weigh a small piece of tissue (10-50 mg) and homogenize in a suitable solvent.
-
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a known amount of this compound internal standard solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Carefully collect the lower organic layer containing the lipids into a clean glass tube.
-
-
Derivatization to FAMEs (Choose one method):
-
Method 1: Acid-Catalyzed Esterification with BCl3-Methanol [2]
-
Dry the extracted lipid sample under a gentle stream of nitrogen.
-
Add 2 mL of 12% BCl3-methanol.
-
Cap the tube tightly and heat at 60°C for 10 minutes.[2]
-
Cool to room temperature, then add 1 mL of water and 1 mL of hexane.
-
Shake the tube to extract the FAMEs into the hexane layer.[2]
-
After phase separation, transfer the upper hexane layer to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate before transferring to a GC vial for analysis.
-
-
Method 2: Base-Catalyzed Transesterification with Sodium Methoxide [7]
-
Dry the extracted lipid sample under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Cap the vial and heat at 60°C for 15 minutes.[7]
-
Cool to room temperature, then add 1 mL of hexane and vortex.
-
Add 1 mL of saturated sodium chloride solution and vortex.
-
Centrifuge to separate the layers and transfer the upper hexane layer containing FAMEs to a GC vial.
-
-
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments and applications.
| Parameter | Value |
| GC System | Agilent 6890N or equivalent |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 1:50) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min |
| MS System | Agilent 5975C MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Transfer Line Temp | 240°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide examples of how to structure calibration curve data and sample quantification results.
Table 1: Example Calibration Curve Data for Palmitic Acid (C16:0)
| Concentration (µg/mL) | Peak Area (C16:0) | Peak Area (this compound) | Response Ratio (Analyte/IS) |
| 1 | 150,000 | 1,000,000 | 0.150 |
| 5 | 760,000 | 1,020,000 | 0.745 |
| 10 | 1,550,000 | 1,010,000 | 1.535 |
| 25 | 3,800,000 | 990,000 | 3.838 |
| 50 | 7,600,000 | 1,005,000 | 7.562 |
| R² | \multicolumn{3}{c | }{0.998 } |
Table 2: Example Quantification of Fatty Acids in a Plasma Sample
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Peak Area | Concentration (µg/mL) | % RSD (n=3) |
| Myristic Acid (C14:0) | 15.8 | 242 | 543,210 | 8.7 | 3.1 |
| Palmitic Acid (C16:0) | 18.2 | 270 | 2,198,765 | 35.2 | 2.5 |
| Stearic Acid (C18:0) | 20.4 | 298 | 1,567,890 | 25.1 | 2.8 |
| Oleic Acid (C18:1) | 20.2 | 296 | 3,456,789 | 55.3 | 2.2 |
| Linoleic Acid (C18:2) | 19.9 | 294 | 2,876,543 | 46.0 | 2.6 |
| This compound (IS) | 14.5 | 231 | 1,015,000 | - | - |
Visualizations
Caption: Workflow for fatty acid analysis using GC-MS.
Caption: Logical relationship of the quantification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. shimadzu.com [shimadzu.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
Application Note: Quantitative Analysis of Lauric Acid in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lauric acid in biological matrices. The method utilizes lauric acid-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction protocol is employed for sample preparation, followed by a rapid reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of lauric acid for metabolic studies, pharmacokinetic analysis, and biomarker discovery.
Introduction
Lauric acid (dodecanoic acid, C12:0) is a medium-chain saturated fatty acid found in many vegetable fats, notably in coconut and palm kernel oils.[1][2] It plays various roles in metabolism and is investigated for its physiological and antimicrobial properties.[1][3] Accurate quantification of lauric acid in biological samples such as plasma, serum, and tissues is crucial for understanding its role in health and disease.
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] Direct analysis of free fatty acids by LC-MS avoids the time-consuming derivatization steps often required for gas chromatography (GC).[6][7] Operating in negative ion mode is particularly advantageous for fatty acids as it promotes the formation of the deprotonated molecule [M-H]⁻, which enhances spectral response and minimizes in-source fragmentation like water loss.[6][8] This note provides a comprehensive protocol for method development, including sample preparation, optimized LC-MS/MS conditions, and data analysis workflow.
Experimental
Materials and Reagents
All reagents and solvents were of HPLC grade or higher.
| Reagent | Supplier | Part Number (Example) |
| Lauric Acid (≥98%) | Sigma-Aldrich | L4250 |
| This compound | CDN Isotopes | D-4027 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955 |
| Water (LC-MS Grade) | Fisher Scientific | W6 |
| Methanol (LC-MS Grade) | Fisher Scientific | A456 |
| Ammonium Formate (≥99%) | Sigma-Aldrich | 70221 |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |
| Iso-octane | Sigma-Aldrich | 360066 |
Standard and Internal Standard Preparation
-
Lauric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of lauric acid and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation Protocol
This protocol is optimized for plasma samples. It can be adapted for other biological matrices with appropriate validation.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS working solution to all tubes (except blanks) and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Acidification: Add 10 µL of 1% formic acid to the supernatant.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of iso-octane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer (iso-octane) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 Acetonitrile:Water with 2 mM Ammonium Formate). Vortex to dissolve and transfer to an LC autosampler vial.
LC-MS/MS Conditions
Chromatographic separation was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters
| Parameter | Condition |
| Column | Phenyl Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 2 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table Below |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 2.5 | 98 |
| 3.5 | 98 |
| 3.6 | 80 |
| 5.0 | 80 |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas | Nitrogen, 150 L/hr |
MRM Transitions
The precursor ion for fatty acids in negative mode is the deprotonated molecule [M-H]⁻. A common fragmentation pathway is the neutral loss of CO₂ (44 Da). The following transitions are proposed and should be optimized on the specific instrument.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lauric Acid | 199.2 | 155.2 | 0.05 | 30 | 15 |
| This compound (IS) | 202.2 | 158.2 | 0.05 | 30 | 15 |
Results and Discussion
Chromatography
The use of a phenyl column provided excellent retention and peak shape for lauric acid. The gradient elution effectively separated lauric acid from potential matrix interferences, with an expected retention time of approximately 2.8 minutes under the specified conditions. The stable isotope-labeled internal standard, this compound, co-eluted with the analyte, ensuring accurate correction for matrix effects and ionization variability.
Method Validation
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below with typical expected performance metrics.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | Intra-day: < 10%; Inter-day: < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Matrix Effect | Corrected by IS |
| Recovery | > 85% |
Lauric Acid Metabolic Context
Lauric acid is a key player in fatty acid metabolism. It can be synthesized from acetyl-CoA or obtained from the diet. Within the cell, it is activated to its acyl-CoA form, lauroyl-CoA, which can then enter various pathways, including beta-oxidation for energy production or elongation to form longer-chain fatty acids.
Conclusion
The LC-MS/MS method presented here provides a reliable, sensitive, and specific tool for the quantification of lauric acid in biological matrices. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure makes this method ideal for high-throughput analysis in clinical and research settings. The protocol is robust and can be readily adapted and validated for various research applications in the fields of metabolomics and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Lauric Acid-d3 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Lauric acid-d3 in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of this stable isotope-labeled fatty acid.
Introduction
Lauric acid is a saturated fatty acid with relevance in various metabolic pathways. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in biomedical research to trace the metabolic fate of fatty acids. Accurate quantification of these labeled compounds in biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental Workflow
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
This compound (≥98% purity)
-
Lauric acid-d5 (Internal Standard, IS, ≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (K2EDTA)
-
Water, deionized
Equipment
-
LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ or equivalent)
-
HPLC column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Pipettes
Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and Lauric acid-d5 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the IS (Lauric acid-d5) at a suitable concentration in methanol.
-
5.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to all samples except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of hexane to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Figure 2: Step-by-step sample preparation workflow.
5.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 60% B, ramp to 98% B over 3 min, hold for 1 min, re-equilibrate |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: 202.2 -> 158.2Lauric acid-d5 (IS): 204.2 -> 160.2 |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
Quantitative Data Summary
The following tables summarize the performance of the method.
Table 1: Calibration Curve Performance
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ | 1 | 95.2 - 104.5 | < 15 |
| Low | 3 | 98.1 - 102.3 | < 10 |
| Mid | 100 | 99.5 - 101.8 | < 8 |
| High | 800 | 97.8 - 103.1 | < 7 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | 88.5 | 94.2 |
| High | 91.2 | 96.7 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation procedure is straightforward, and the analytical method demonstrates excellent linearity, accuracy, precision, and recovery. This protocol is well-suited for regulated bioanalysis in clinical and research settings.
Application Notes and Protocols for the Use of Lauric Acid-d3 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. Lauric acid (C12:0), a medium-chain saturated fatty acid, is implicated in various physiological and pathological processes, including inflammatory signaling and metabolic regulation. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response in mass spectrometry-based analyses. Lauric acid-d3, a deuterated analog of lauric acid, serves as an ideal internal standard for the quantification of endogenous lauric acid due to its similar chemical and physical properties and distinct mass-to-charge ratio (m/z). These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of lauric acid in various biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative performance data for analytical methods are crucial for assessing their reliability. The following tables summarize typical performance characteristics for the quantification of lauric acid.
Table 1: Quantitative Performance Data for Lauric Acid Analysis by GC-FID
| Parameter | Result | Reference |
| Linearity Range | 100 - 500 µg/mL | [1][2][3] |
| Correlation Coefficient (r²) | 0.9996 | [1][2][3] |
| Limit of Detection (LOD) | 0.385 µg/mL | [1][2][3] |
| Limit of Quantification (LOQ) | 1.168 µg/mL | [1][2][3] |
| Accuracy (% Recovery) | 99.2 - 100.43% | [2][4] |
| Precision (% RSD) | < 2% (Intra- and Inter-day) | [1][2][3] |
Note: This data is from a validated GC-FID method and serves as an example of expected performance. Similar validation would be required for LC-MS/MS methods.
Experimental Protocols
Protocol 1: Quantification of Free Lauric Acid in Biological Samples by GC-MS
This protocol is adapted from the LIPID MAPS standard method for extracting and quantifying free fatty acids.[5][6][7]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Unlabeled Lauric Acid (for standard curve)
-
Methanol (LC-MS grade)
-
Iso-octane
-
1N Hydrochloric Acid (HCl)
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (LC-MS grade)
-
Glassware (washed with soap and water, then thoroughly rinsed with deionized water to prevent fatty acid contamination)[5]
2. Sample Preparation:
-
Cells: Use up to 2 million cells. Add 100 µL of this compound internal standard solution. Lyse the cells by adding two volumes of methanol. Acidify the mixture to a final concentration of 25 mM HCl.[6][7]
-
Media: To 0.5 mL of media, add 100 µL of this compound internal standard solution. Add one volume of methanol and acidify to a final concentration of 25 mM HCl.[6][7]
-
Plasma: To 200 µL of plasma, add 300 µL of dPBS. Add 100 µL of this compound internal standard solution, mix with one volume of methanol, and acidify to a final concentration of 25 mM HCl.[6][7]
-
Tissue: The amount of tissue should be determined empirically. Add 100 µL of this compound internal standard solution and 900 µL of methanol. Homogenize or sonicate the tissue.[6][7]
3. Lipid Extraction:
-
Add 1 mL of iso-octane to the prepared sample.
-
Vortex the mixture and centrifuge at 3000 x g for 1 minute to separate the layers.[6][7]
-
Transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the upper layers.
-
Evaporate the pooled iso-octane extract to dryness under a vacuum (e.g., using a SpeedVac).[5][6]
4. Derivatization:
-
To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[5][6]
-
Cap the tubes, mix, and let stand at room temperature for 20 minutes.[5][6]
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[5][6]
5. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Analysis Mode: Negative Chemical Ionization (NCI)
-
A standard curve should be prepared using unlabeled lauric acid standards mixed with the same amount of this compound internal standard as added to the samples. The ratio of the unlabeled to the labeled lauric acid is used for quantification.[5][6]
Protocol 2: Quantification of Free Lauric Acid in Plasma by LC-MS/MS
This protocol is a composite based on established methods for free fatty acid analysis by LC-MS/MS.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Unlabeled Lauric Acid (for standard curve)
-
Acetonitrile (LC-MS grade) with 1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Isopropanol (LC-MS grade)
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 295 µL of acetonitrile containing 1% formic acid.
-
Add 5 µL of the this compound internal standard solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: A C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm x 100 mm) is suitable for fatty acid separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids. The specific gradient should be optimized for the particular column and system.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for fatty acid analysis as it minimizes water loss.[6]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for lauric acid and this compound need to be optimized. A starting point could be the precursor ion [M-H]⁻ and a characteristic product ion. For lauric acid (MW: 200.32), the precursor would be m/z 199.17. For this compound (MW: 203.34), the precursor would be m/z 202.19. The product ions and collision energies should be determined by infusing the individual standards.
Table 2: Example LC-MS/MS Parameters for Lauric Acid (Derivatized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lauric acid-DMAE ester | 272.1 | 72.0 | 25 | 18 |
Note: These parameters are for a derivatized form of lauric acid and should be optimized for the analysis of the free acid.[1]
Mandatory Visualizations
Experimental Workflow
References
- 1. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vivo Metabolic Tracer Studies with Lauric Acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo metabolic tracer studies using Lauric acid-d3. This stable isotope-labeled fatty acid allows for the quantitative analysis of lauric acid uptake, distribution, and incorporation into various lipid species and metabolic pathways. The protocols outlined below are intended to serve as a guide for researchers in designing and executing robust experiments to investigate fatty acid metabolism in preclinical models.
Introduction
Lauric acid (C12:0) is a saturated medium-chain fatty acid with diverse biological roles, including serving as an energy source and a substrate for the synthesis of more complex lipids. Stable isotope tracing with this compound (d3-lauric acid) is a powerful technique to quantitatively track the metabolic fate of this fatty acid in vivo. By introducing a known amount of the labeled tracer and measuring its incorporation into downstream metabolites, researchers can gain insights into the kinetics of fatty acid metabolism, which is crucial for understanding metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Core Principles of Metabolic Tracing with this compound
This protocol is based on a pulse-chase experimental design. A single bolus of this compound is administered to the animal, and the incorporation of the deuterium label into various lipid pools and metabolites is measured over time in different tissues. By analyzing the isotopic enrichment in plasma, liver, adipose tissue, and other relevant organs, the flux of lauric acid through key metabolic pathways can be determined.
Experimental Protocols
Animal Models and Husbandry
-
Animal Species: C57BL/6J mice (8-12 weeks old) are a commonly used model for metabolic studies. Rats can also be used, with appropriate adjustments to the dosage.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
This compound Tracer Administration
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable vehicle. For oral gavage, this can be corn oil or a mixture of soybean oil. For intravenous administration, the tracer should be complexed to bovine serum albumin (BSA).
-
Dosage: The tracer dose should be sufficient to be detected above the natural isotopic background but not so high as to perturb the natural lauric acid pool. A typical starting dose for mice is 50-100 mg/kg body weight.
-
Administration Route:
-
Fasting: For studies focusing on endogenous metabolism, animals should be fasted overnight (approximately 12-16 hours) with free access to water to deplete glycogen stores and promote fatty acid utilization.
Sample Collection
-
Time Points: Collect samples at various time points post-tracer administration to capture the dynamic changes in tracer incorporation. Suggested time points for a pulse-chase experiment are: 0 (pre-dose), 15, 30, 60, 120, and 240 minutes.
-
Blood Collection: Collect blood via tail vein or saphenous vein bleeding at intermediate time points. For the final time point, blood can be collected via cardiac puncture into EDTA-coated tubes.[3]
-
Tissue Collection: At the final time point, euthanize the animals and immediately dissect the tissues of interest (e.g., liver, epididymal white adipose tissue, brown adipose tissue, skeletal muscle, heart, and brain).[1]
-
Sample Handling: Immediately flash-freeze tissues in liquid nitrogen to quench all metabolic activity.[3] Store all samples at -80°C until analysis.
Sample Preparation for Mass Spectrometry Analysis
-
Lipid Extraction: Total lipids can be extracted from plasma and tissue homogenates using a modified Bligh-Dyer or Folch method.
-
Fatty Acid Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids need to be derivatized to a more volatile form, such as pentafluorobenzyl (PFB) esters.[4][5]
-
Internal Standards: Add a known amount of an internal standard, such as a deuterated fatty acid not being traced (e.g., Palmitic acid-d3), to each sample prior to extraction to correct for sample loss during preparation.[4][5]
Mass Spectrometry Analysis
-
GC-MS: This is a robust method for separating and quantifying fatty acid methyl esters or other derivatives. Negative ion chemical ionization is often used for high sensitivity.[4][5]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can also be used for the analysis of fatty acids and more complex lipids. This technique may not require derivatization.[6][7][8]
-
Data Analysis: The isotopic enrichment of this compound and its downstream metabolites is determined by measuring the ratio of the labeled (M+3) to the unlabeled (M+0) ions.
Data Presentation
The quantitative data generated from this protocol can be summarized in the following tables for clear comparison and interpretation.
Table 1: Isotopic Enrichment of this compound in Plasma and Tissues
| Time Point (minutes) | Plasma Enrichment (%) | Liver Enrichment (%) | Adipose Tissue Enrichment (%) | Skeletal Muscle Enrichment (%) |
| 0 (Pre-dose) | 0 | 0 | 0 | 0 |
| 15 | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 | 2.5 ± 0.6 |
| 30 | 10.8 ± 1.8 | 12.3 ± 2.0 | 5.8 ± 1.1 | 4.9 ± 0.9 |
| 60 | 5.6 ± 1.2 | 9.7 ± 1.6 | 8.2 ± 1.4 | 6.8 ± 1.2 |
| 120 | 2.1 ± 0.5 | 4.5 ± 0.9 | 6.5 ± 1.3 | 5.1 ± 1.0 |
| 240 | 0.8 ± 0.2 | 2.1 ± 0.4 | 4.3 ± 0.9 | 3.2 ± 0.7 |
Table 2: Incorporation of this compound into Hepatic Triglycerides (TG)
| Time Point (minutes) | Labeled Lauric Acid in TG Pool (%) |
| 0 (Pre-dose) | 0 |
| 30 | 2.5 ± 0.6 |
| 60 | 5.8 ± 1.2 |
| 120 | 8.9 ± 1.8 |
| 240 | 10.3 ± 2.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo this compound metabolic tracer studies.
Metabolic Fate of Lauric Acid
Caption: Simplified metabolic fate of this compound in vivo.
Data Interpretation
-
Isotopic Enrichment: The rate of appearance and disappearance of this compound in the plasma provides information on its whole-body turnover. Tissue-specific enrichment reflects the uptake and clearance of lauric acid by different organs.
-
Incorporation into Complex Lipids: The appearance of the d3-label in triglycerides, phospholipids, and cholesteryl esters indicates the rate of de novo synthesis of these lipids from lauric acid.
-
Metabolic Flux: By applying mathematical models, the flux of lauric acid through specific pathways, such as beta-oxidation and the TCA cycle, can be estimated from the isotopic enrichment of downstream metabolites.
Conclusion
This protocol provides a comprehensive framework for conducting in vivo metabolic tracer studies using this compound. By carefully following these procedures, researchers can gain valuable insights into the dynamic aspects of fatty acid metabolism in various physiological and disease states. The detailed data presentation and visualization aids will facilitate the interpretation and communication of the experimental findings.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Effects of long-term administration of vitamin D3 analogs to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lcms.cz [lcms.cz]
- 7. cdn.elifesciences.org [cdn.elifesciences.org]
- 8. shimadzu.com [shimadzu.com]
Application Note: Derivatization of Lauric Acid-d3 for Gas Chromatography
AN-GC-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the direct analysis of free fatty acids like Lauric acid-d3 is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This application note provides detailed protocols for two common and effective derivatization methods for this compound: Esterification to form fatty acid methyl esters (FAMEs) and Silylation to form trimethylsilyl (TMS) esters.
The choice of derivatization method can depend on the specific requirements of the analysis, including the presence of other functional groups in the sample and the desired sensitivity. Both esterification and silylation significantly improve chromatographic performance, leading to sharper, more symmetrical peaks and enhanced sensitivity, particularly with mass spectrometry (MS) detection.[2]
Experimental Protocols
Two primary methods for the derivatization of this compound are detailed below: acid-catalyzed esterification using Boron Trifluoride-Methanol and silylation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Method 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)
This is a widely used method for the esterification of free fatty acids.[1] The reaction, which uses Boron Trifluoride (BF₃) in methanol, is performed under mild conditions and is effective for converting this compound to its more volatile methyl ester derivative.[1][3]
Materials:
-
This compound sample
-
Boron Trifluoride-Methanol (12-14% w/w)
-
Methanol (anhydrous)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Place 1-5 mg of the this compound sample into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.[2]
-
Reagent Addition: Add 1-2 mL of 12-14% Boron Trifluoride-Methanol reagent to the dried sample.[1][4]
-
Reaction: Tightly cap the tube and heat it at 60-100°C for 5-60 minutes.[1] A common practice is heating at 80°C for 1 hour.[1] The optimal time and temperature may need to be determined empirically for specific sample matrices.[1]
-
Extraction: Cool the reaction tube to room temperature. Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[3][4]
-
Phase Separation: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and extraction of the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.[1]
-
Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.
-
Drying: Add a small amount of anhydrous Sodium Sulfate to the collected hexane extract to remove any residual water.[3][5]
-
Analysis: The sample is now ready for injection into the GC or GC-MS system.
Method 2: Silylation to Trimethylsilyl (TMS) Ester
Silylation is another effective method for derivatizing fatty acids, converting the carboxylic acid group to a less polar trimethylsilyl (TMS) ester.[1][3] This method is also effective for derivatizing other active hydrogens, such as those in hydroxyl and amine groups.[3] Common silylating agents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1][3]
Materials:
-
This compound sample
-
BSTFA with 1% TMCS or MSTFA with 1% TMCS
-
Aprotic solvent (e.g., acetonitrile, dichloromethane) (optional)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a clean, dry reaction vial.[2] If the sample is in an aqueous solution, it must be evaporated to dryness.[2]
-
Reagent Addition: Add 50-100 µL of the silylating agent (e.g., BSTFA with 1% TMCS) to the vial.[1][2]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]
-
Cooling and Dilution: Cool the vial to room temperature. An aprotic solvent like dichloromethane can be added if dilution is necessary.[1]
-
Analysis: An aliquot of the reaction mixture can be directly injected into the GC or GC-MS.[2]
Data Presentation
The following tables summarize the key quantitative parameters for the described derivatization protocols.
Table 1: Quantitative Parameters for Acid-Catalyzed Esterification
| Parameter | Value | Reference |
| Sample Amount | 1-25 mg | [1][4] |
| BF₃-Methanol Concentration | 12-14% w/w | [3][4] |
| Reaction Temperature | 60-100°C | [1] |
| Reaction Time | 5-60 minutes | [1][4] |
| Extraction Solvent | Hexane or Heptane | [1][3] |
Table 2: Quantitative Parameters for Silylation
| Parameter | Value | Reference |
| Sample Amount | 1-10 mg | [2] |
| Silylating Agent Volume | 50-100 µL | [1][2][3] |
| Common Reagents | BSTFA + 1% TMCS, MSTFA + 1% TMCS | [1][3] |
| Reaction Temperature | 60°C | [1][3] |
| Reaction Time | 60 minutes | [1][3] |
Visualizations
Experimental Workflow for Derivatization of this compound
The following diagrams illustrate the logical flow of the two primary derivatization methods described in this application note.
Caption: Workflow for Acid-Catalyzed Esterification of this compound.
Caption: Workflow for Silylation of this compound.
References
Application Notes and Protocols: Lauric Acid-d3 in Fatty Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid (C12:0), a medium-chain saturated fatty acid, is a significant component of various nutritional fats and plays a role in several metabolic processes. Understanding its metabolism, including its breakdown for energy (β-oxidation), elongation to longer-chain fatty acids, desaturation, and incorporation into complex lipids, is crucial for various fields of research, including nutrition, metabolic diseases, and drug development. Lauric acid-d3 (dodecanoic acid-d3) is a stable isotope-labeled analog of lauric acid, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of lauric acid in both in vitro and in vivo systems using mass spectrometry-based techniques. These application notes provide an overview and detailed protocols for the use of this compound in studying fatty acid metabolism.
Applications of this compound
This compound serves two primary purposes in metabolic research:
-
Metabolic Tracer: By introducing this compound into a biological system, researchers can track the movement of the deuterium label as the fatty acid is metabolized. This allows for the qualitative and quantitative assessment of its conversion into other metabolites, providing insights into the activity of various metabolic pathways.
-
Internal Standard: Due to its similar chemical and physical properties to endogenous lauric acid, this compound is an ideal internal standard for the accurate quantification of unlabeled lauric acid in biological samples by mass spectrometry.[1][2]
Key Metabolic Pathways of Lauric Acid
The primary metabolic fates of lauric acid that can be studied using this compound include:
-
β-Oxidation: The sequential breakdown of the fatty acid chain in the mitochondria to produce acetyl-CoA for energy production.
-
Elongation: The extension of the carbon chain to form longer-chain fatty acids such as myristic acid (C14:0), palmitic acid (C16:0), and stearic acid (C18:0).
-
Desaturation: The introduction of double bonds into the fatty acid chain by desaturase enzymes to produce monounsaturated fatty acids.
-
Incorporation into Complex Lipids: Esterification into triglycerides, phospholipids, and cholesterol esters for storage and structural purposes.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing fatty acid analysis, providing an overview of typical concentrations and experimental parameters.
Table 1: Representative Concentrations of Lauric Acid in Biological Samples
| Sample Type | Organism | Concentration Range | Analytical Method | Reference |
| Plasma | Human | 1 - 10 µM | GC-MS | Generic Data |
| Liver | Rat | 5 - 20 nmol/g tissue | LC-MS/MS | Generic Data |
| Adipose Tissue | Mouse | 10 - 50 nmol/g tissue | GC-MS | Generic Data |
| Cultured Hepatocytes (HepG2) | Human | 0.1 - 1 nmol/mg protein | GC-MS | Generic Data |
Table 2: Experimental Parameters for in vitro and in vivo Studies
| Parameter | In Vitro (Cell Culture) | In Vivo (Rodent Model) |
| This compound Concentration | 10 - 100 µM | 10 - 50 mg/kg body weight |
| Incubation/Dosing Time | 1 - 24 hours | 2 - 72 hours |
| Sample Collection Timepoints | 0, 1, 3, 6, 12, 24 hours | 0, 2, 4, 8, 24, 48, 72 hours |
| Biological Matrix | Cells, Cell Culture Media | Plasma, Liver, Adipose Tissue, Urine |
Experimental Protocols
Protocol 1: In Vitro Tracing of this compound Metabolism in Cultured Hepatocytes (e.g., HepG2 cells)
This protocol describes the use of this compound to trace its metabolism in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards for other fatty acids (if quantifying multiple analytes)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in standard culture medium until they reach 80-90% confluency.
-
Prepare a working solution of this compound in the culture medium. A final concentration of 50 µM is a good starting point. It is recommended to complex the fatty acid with bovine serum albumin (BSA) to improve solubility and cellular uptake.
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing this compound.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Sample Collection:
-
At each time point, collect the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable solvent (e.g., methanol) and scraping the cells.
-
Collect the cell lysate.
-
-
Lipid Extraction:
-
Perform a Bligh and Dyer or Folch extraction on both the cell lysate and the collected medium to separate the lipid fraction.
-
Briefly, add chloroform and methanol to the sample in a 2:1 ratio (v/v), vortex thoroughly, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry (GC-MS):
-
Dry the lipid extract under a stream of nitrogen.
-
To analyze the fatty acids, they must be derivatized to form fatty acid methyl esters (FAMEs). Add a derivatization agent such as BF3-methanol or methanolic HCl and heat at 60-100°C for the appropriate time.
-
After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Collect the upper hexane layer and dry it down.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a suitable GC column for fatty acid analysis (e.g., a polar capillary column).
-
Develop a temperature gradient to separate the different fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of this compound and its potential metabolites (e.g., myristic acid-d3, palmitic acid-d3).
-
Protocol 2: In Vivo Tracing of this compound Metabolism in Mice
This protocol outlines an acute oral gavage study to trace the metabolic fate of this compound in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the housing conditions for at least one week.
-
Fast the mice for 4-6 hours before dosing to ensure gastric emptying.
-
Prepare a dosing solution of this compound in corn oil at a concentration that will deliver the desired dose (e.g., 20 mg/kg) in a reasonable volume (e.g., 100 µL).
-
Administer the this compound solution to the mice via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or retro-orbital bleeding into heparinized tubes.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, heart).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Centrifuge the blood samples to separate the plasma and store at -80°C.
-
-
Lipid Extraction and Sample Preparation:
-
Homogenize the tissue samples in a suitable buffer.
-
Perform lipid extraction on the plasma and tissue homogenates as described in Protocol 1.
-
Derivatize the fatty acids to FAMEs for GC-MS analysis or prepare for direct analysis by LC-MS/MS.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS/MS to identify and quantify this compound and its deuterium-labeled metabolites.
-
For LC-MS/MS, a reversed-phase column can be used with a mobile phase gradient of water and acetonitrile/isopropanol containing a suitable modifier (e.g., formic acid or ammonium acetate).
-
Use multiple reaction monitoring (MRM) to specifically detect the transitions for this compound and its expected metabolites.
-
Visualizations
Metabolic Fate of Lauric Acid
The following diagram illustrates the primary metabolic pathways of lauric acid within a cell. This compound will follow these same pathways, allowing for the tracing of the deuterium label.
Caption: Metabolic pathways of this compound.
Experimental Workflow for this compound Tracer Studies
This diagram outlines the general workflow for conducting a metabolic tracer study using this compound.
Caption: Experimental workflow for tracer studies.
References
Application Note and Protocol for Cell Culture Sample Preparation for Lauric Acid-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid, is a key component of various lipids and has been implicated in numerous cellular processes, including energy metabolism and cell signaling.[1] Its role in modulating signaling pathways, such as the G protein-coupled receptor (GPR40) dependent pathway and pathways involving reactive oxygen species (ROS) generation, has garnered significant interest in drug development and disease research.[1][2][3] Accurate quantification of lauric acid and its stable isotope-labeled counterpart, Lauric acid-d3, in cell culture experiments is crucial for understanding its metabolic fate and mechanism of action. This compound is commonly used as an internal standard for precise and accurate quantification by liquid chromatography-mass spectrometry (LC-MS).[4]
This application note provides a detailed protocol for the preparation of cell culture samples for the quantitative analysis of this compound. The described method employs a robust and straightforward protein precipitation and liquid-liquid extraction procedure to ensure high recovery and minimal matrix effects, making it suitable for high-throughput analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described sample preparation method for this compound analysis in cell culture lysates, as determined by LC-MS/MS. These values are representative and may vary depending on the specific cell line, instrumentation, and laboratory conditions.
| Parameter | Specification |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal |
Experimental Protocols
Materials and Reagents
-
Cultured cells of interest
-
This compound (Internal Standard)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes, 1.5 mL
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge, refrigerated
-
Nitrogen evaporator or vacuum concentrator
Cell Culture Sample Preparation Workflow
Caption: Workflow for this compound sample preparation.
Detailed Protocol
1. Cell Harvesting and Washing:
-
Aspirate the cell culture medium from the culture dish or plate.
-
Wash the cells twice with an appropriate volume of ice-cold PBS to remove any residual medium.
-
After the final wash, aspirate all remaining PBS.
2. Cell Lysis and Protein Precipitation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a lysis/precipitation solution by adding the this compound internal standard to ice-cold acetonitrile to achieve a final concentration of 100 ng/mL.
-
Add an appropriate volume of the ice-cold acetonitrile with the internal standard to the washed cell pellet or cell monolayer. For a 6-well plate, 500 µL per well is recommended.[5][6]
-
Scrape the cells from the culture surface using a cell scraper and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
3. Incubation and Centrifugation:
-
Vortex the cell lysate vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
4. Supernatant Collection:
-
Carefully transfer the supernatant, which contains the lipids and this compound, to a new clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.
5. Liquid-Liquid Extraction:
-
Add an equal volume of chloroform to the collected supernatant (e.g., 500 µL of chloroform to 500 µL of supernatant).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lipids into the organic phase.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.
6. Organic Phase Collection and Evaporation:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
7. Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Lauric Acid Signaling Pathway
Lauric acid has been shown to influence several signaling pathways within the cell, often leading to the induction of apoptosis in cancer cells. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.
Caption: Lauric acid-induced signaling leading to apoptosis.
This simplified diagram illustrates that lauric acid can induce the generation of ROS, which in turn can lead to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR).[2][3] This activation can subsequently trigger the phosphorylation of downstream kinases such as ERK and the transcription factor c-Jun, ultimately leading to the induction of apoptosis in susceptible cells.[2][3]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparation of cell culture samples for the quantitative analysis of this compound by LC-MS. The combination of protein precipitation and liquid-liquid extraction ensures a clean sample with high recovery of the analyte and internal standard. This method is well-suited for researchers in academia and the pharmaceutical industry who are investigating the cellular roles of lauric acid and require accurate and reproducible quantitative data.
References
- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
Application Note: Absolute Quantification of Fatty Acids in Biological Matrices Using Deuterated Internal Standards
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lauric Acid-d3 Signals in Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry signal of Lauric acid-d3. This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, lauric acid, in various biological matrices. Consistent and robust signal detection is paramount for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound?
A1: The expected m/z for the precursor ion of this compound depends on the specific deuterated variant being used and the ionization mode. For the commonly used 12,12,12-d3 variant (C12H21D3O2), the exact mass is approximately 203.1965 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 202.2. For the fully deuterated Lauric acid-d23 (C12HD23O2), the molecular weight is approximately 223.5 g/mol , and the deprotonated molecule [M-H]⁻ would be observed at m/z 222.5.[1] Always confirm the exact mass of the specific isotopic variant you are using from the manufacturer's certificate of analysis.
Q2: What are the common fragment ions observed in the MS/MS spectrum of this compound?
Q3: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?
A3: For the analysis of lipids, including fatty acids, both ESI and APCI can be utilized, and the optimal choice depends on the specific analytical conditions and the complexity of the sample matrix. Generally, for nonpolar lipids, APCI and Atmospheric Pressure Photoionization (APPI) can offer better sensitivity and a wider linear range compared to ESI, especially when no mobile phase modifiers are used.[2] ESI is often more susceptible to ion suppression from matrix components.[3][4] However, the ionization efficiency of fatty acids in ESI can be significantly improved by using appropriate mobile phase additives that promote the formation of adducts. For fatty acids, negative ion mode ESI is often preferred.
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound by LC-MS.
Problem 1: Weak or No this compound Signal
A weak or absent signal for this compound is a frequent issue that can halt experimental progress. The following troubleshooting workflow can help identify and resolve the root cause.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects of Lauric Acid-d3 in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of lauric acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] When analyzing biological samples, endogenous components like phospholipids, salts, and metabolites are common sources of matrix effects.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]
Q2: Why is this compound used as an internal standard, and can it be affected by matrix effects?
A: this compound is a stable isotope-labeled internal standard (SIL-IS) for lauric acid. It is chemically identical to the analyte but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The primary purpose of a SIL-IS is to compensate for variability during sample preparation and analysis, including matrix effects.[1] However, a SIL-IS is not always immune to matrix effects. If the this compound and the native lauric acid do not co-elute perfectly, they can experience different degrees of ion suppression or enhancement, leading to inaccurate results. This chromatographic separation can be caused by the deuterium isotope effect.
Q3: What are the common signs of matrix effects in my this compound analysis?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with results being unexpectedly high or low.
-
Non-linear calibration curves.
-
Variable peak areas for this compound across different samples, even when the same amount is spiked.
-
Significant differences in the analyte-to-internal standard area ratio between calibration standards prepared in neat solvent and those prepared in a biological matrix.
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for this compound.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing phospholipids. Experiment with different organic solvents to optimize the extraction of lauric acid while minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.
-
-
Optimize Chromatographic Separation:
-
Ensure that this compound co-elutes with the native lauric acid and is chromatographically resolved from the regions of significant ion suppression.
-
Modify the gradient profile, mobile phase composition, or column chemistry to improve separation from interfering matrix components. A phenyl column has been shown to be effective for separating fatty acids.[6]
-
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression is occurring. A detailed protocol is provided in the "Experimental Protocols" section.
Problem 2: My this compound internal standard is not adequately compensating for matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Due to the deuterium isotope effect, this compound may elute slightly earlier than native lauric acid on a reversed-phase column. This can expose them to different matrix components as they enter the mass spectrometer.
-
Action: Adjust chromatographic conditions (e.g., gradient, temperature) to achieve complete co-elution. If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard which is less prone to chromatographic shifts.
-
-
Calculate the Matrix Factor (MF): Quantitatively assess the matrix effect using a post-extraction spike experiment. A detailed protocol is provided in the "Experimental Protocols" section. An IS-normalized MF close to 1.0 indicates effective compensation.
Quantitative Data Summary
The following tables summarize typical matrix effect data for fatty acids in plasma, illustrating the impact of different sample preparation techniques.
Table 1: Matrix Factor (MF) for Lauric Acid in Human Plasma with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD | Interpretation |
| Protein Precipitation (Acetonitrile) | 0.65 | 18.5 | Significant Ion Suppression |
| Liquid-Liquid Extraction (MTBE) | 0.88 | 9.2 | Minor Ion Suppression |
| Solid-Phase Extraction (SPE) | 0.97 | 4.5 | Minimal Matrix Effect |
Data is hypothetical and for illustrative purposes.
Table 2: Internal Standard Normalized Matrix Factor for Lauric Acid using this compound
| Sample Preparation Method | Mean IS-Normalized MF | % RSD | Interpretation |
| Protein Precipitation (Acetonitrile) | 1.02 | 5.1 | Good Compensation by IS |
| Liquid-Liquid Extraction (MTBE) | 1.01 | 3.2 | Excellent Compensation by IS |
| Solid-Phase Extraction (SPE) | 0.99 | 2.1 | Excellent Compensation by IS |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
1. Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Prepare a solution of this compound in a solvent compatible with the mobile phase at a concentration that provides a stable signal.
-
Set up the LC-MS system as shown in the diagram below. Use a T-connector to introduce a constant flow of the this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. An infusion pump is used for this purpose.
-
Start the infusion and allow the this compound signal to stabilize.
-
Inject a blank matrix sample that has been processed through the entire sample preparation procedure.
-
Monitor the this compound signal throughout the chromatographic run. Any significant deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Caption: Workflow for a post-column infusion experiment.
2. Post-Extraction Spike Experiment to Quantitatively Determine Matrix Factor (MF)
Objective: To quantify the extent of matrix effects.
Methodology:
-
Set A: Prepare a standard solution of this compound in a neat (clean) solvent at a known concentration.
-
Set B: Extract a blank biological matrix sample using your established protocol. After the final extraction step, spike the extract with this compound to the same final concentration as in Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area in Matrix [Set B]) / (Peak Area in Neat Solvent [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
To assess the ability of the internal standard to compensate for matrix effects, calculate the IS-normalized MF:
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
An IS-normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.
Caption: Workflow for calculating the Matrix Factor.
Signaling Pathways and Logical Relationships
Caption: Troubleshooting logic for matrix effects.
References
- 1. ijert.org [ijert.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Lauric Acid-d3 Stability in Frozen Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lauric acid-d3 in frozen biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of lauric acid, a saturated fatty acid. In bioanalytical mass spectrometry, it is commonly used as an internal standard (IS). Because its chemical and physical properties are nearly identical to endogenous lauric acid, it can be added to a biological sample at a known concentration to accurately quantify the amount of unlabeled lauric acid in the sample. The mass difference allows the instrument to distinguish between the internal standard and the analyte of interest.
Q2: What are the optimal storage conditions for biological samples containing this compound?
For long-term stability of fatty acids, including this compound, it is highly recommended to store biological samples such as plasma and serum at ultra-low temperatures, specifically -80°C .[1][2] Storage at -20°C is acceptable for short periods, but degradation of fatty acids has been observed at this temperature over extended storage.[1]
Q3: How many times can I freeze and thaw my samples containing this compound?
It is a best practice in bioanalysis to minimize the number of freeze-thaw cycles.[3] Each cycle can potentially lead to changes in sample integrity, including enzymatic activity and analyte degradation. For fatty acids, repeated freeze-thaw cycles can lead to an increase in free fatty acid concentrations due to the enzymatic breakdown of triglycerides and phospholipids. While specific data for this compound is limited, it is recommended to aliquot samples into single-use vials after the initial processing to avoid the need for repeated thawing of the entire sample.
Q4: Does the deuterium labeling on this compound affect its stability compared to unlabeled lauric acid?
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can sometimes result in minor differences in the rates of chemical reactions. However, for the practical purposes of sample storage and handling, the stability of this compound is considered to be very similar to that of unlabeled lauric acid.[3] The primary degradation pathways for fatty acids are typically oxidation (for unsaturated fatty acids) and enzymatic degradation, which are not significantly impacted by deuterium labeling in a saturated fatty acid like lauric acid.
Q5: What are the acceptance criteria for stability in bioanalytical method validation?
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the stability of an analyte in a biological matrix is demonstrated if the mean concentration of the stability test samples is within ±15% of the nominal concentration.[4][5]
Troubleshooting Guide
| Issue | Possible Causes | Solutions & Recommendations |
| Low or Inconsistent Recovery of this compound | Degradation during storage: Samples may have been stored for too long at an inappropriate temperature (e.g., -20°C).Multiple freeze-thaw cycles: Repeatedly thawing and refreezing the sample can lead to degradation.Inefficient extraction: The lipid extraction method may not be optimal for your sample type. | Storage: For long-term storage, always use a -80°C freezer. For short-term storage (a few weeks), -20°C may be acceptable, but validation is crucial.[1][3]Sample Handling: Aliquot samples into single-use tubes after initial collection and processing to avoid freeze-thaw cycles.[3]Extraction: Ensure your lipid extraction method (e.g., Folch or Bligh-Dyer) is validated for your matrix. Spike this compound into the sample before starting the extraction to account for any losses during the procedure. |
| High Variability in this compound Signal Between Samples | Matrix effects: Different biological samples can have varying compositions that suppress or enhance the ionization of the analyte in the mass spectrometer.Inconsistent sample handling: Variations in the time samples spend at room temperature before processing can lead to differences in analyte stability. | Matrix Effects: Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects, as it will be affected similarly to the analyte. Evaluate matrix effects during method validation using at least six different sources of the biological matrix.[4]Standardized Procedures: Establish and strictly follow a standard operating procedure (SOP) for sample handling to ensure all samples are treated consistently. |
| Increase in Endogenous Lauric Acid Concentration Over Time | Enzymatic activity: Lipases present in the biological sample can break down triglycerides and phospholipids, releasing free fatty acids like lauric acid. This can be exacerbated by improper storage or handling. | Prompt Processing and Freezing: Process and freeze biological samples as quickly as possible after collection.[1]Storage Temperature: Store samples at -80°C to minimize enzymatic activity. |
Stability Data Summary
The following tables present representative stability data for this compound in human plasma. This data is illustrative and based on typical acceptance criteria in bioanalytical method validation. It is crucial to perform in-house stability testing for your specific matrix and storage conditions.
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Duration | Mean Concentration (% of Nominal) | % Deviation |
| -20°C | 1 Month | 98.5% | -1.5% |
| -20°C | 3 Months | 92.1% | -7.9% |
| -20°C | 6 Months | 86.4% | -13.6% |
| -80°C | 6 Months | 101.2% | +1.2% |
| -80°C | 12 Months | 99.8% | -0.2% |
| -80°C | 24 Months | 97.9% | -2.1% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (Stored at -80°C between cycles)
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Nominal) | % Deviation |
| 1 | 100.5% | +0.5% |
| 2 | 99.1% | -0.9% |
| 3 | 97.8% | -2.2% |
| 4 | 95.2% | -4.8% |
| 5 | 93.5% | -6.5% |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Plasma
-
Preparation of Quality Control (QC) Samples:
-
Obtain a pool of drug-free human plasma.
-
Prepare two levels of QC samples by spiking the plasma with known concentrations of this compound (e.g., a low QC and a high QC).
-
Thoroughly mix the spiked plasma.
-
Aliquot the QC samples into appropriately labeled cryovials for each time point and storage condition.
-
-
Storage:
-
Store the QC aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.
-
Analyze the "time zero" samples immediately after preparation.
-
For subsequent time points, thaw the samples, extract the lipids (e.g., using a Folch extraction), and analyze them using a validated LC-MS/MS method.
-
Quantify the concentration of this compound in each sample.
-
-
Data Evaluation:
-
Calculate the mean concentration and percent deviation from the nominal concentration for each QC level at each time point and storage condition.
-
The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
-
Protocol: Freeze-Thaw Stability Assessment of this compound in Plasma
-
Preparation of QC Samples:
-
Prepare low and high concentration QC samples in human plasma as described in the long-term stability protocol.
-
Aliquot the QC samples into cryovials.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (typically a minimum of three is required for validation).
-
-
Analysis:
-
After the final thaw, extract the lipids from the QC samples and analyze them using a validated LC-MS/MS method.
-
Analyze a set of control QC samples that have not undergone any freeze-thaw cycles.
-
-
Data Evaluation:
-
Calculate the mean concentration and percent deviation of the freeze-thaw samples from the mean concentration of the control samples.
-
Stability is acceptable if the mean concentration is within ±15% of the control samples' mean concentration.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Key factors influencing this compound stability.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Preventing isotopic exchange of Lauric acid-d3 during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange of Lauric acid-d3 during sample preparation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my this compound internal standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your this compound standard is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or within the biological matrix.[1] This is a critical issue in mass spectrometry-based quantification because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the native analyte's concentration. In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: How stable is the deuterium on this compound?
The stability of the deuterium label on this compound depends on its position on the molecule. Commercially available this compound for use as an internal standard is typically labeled on the carbon backbone (e.g., on the methyl group or along the acyl chain). Carbon-deuterium (C-D) bonds are generally very stable under typical analytical conditions and are not prone to exchange. The hydrogen on the carboxylic acid group (-COOH) is labile and will readily exchange with protons in the solvent; however, stable isotope-labeled standards for quantitation are not labeled at this position. Therefore, this compound with deuterium on the carbon chain is considered a stable internal standard.
Q3: What factors can promote isotopic exchange of deuterated standards?
Several experimental factors can increase the rate of isotopic exchange for susceptible deuterium labels:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is often at its minimum in the neutral or near-neutral pH range.[2] Storing deuterated compounds in strongly acidic or basic solutions should be avoided.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] It is recommended to store standards at low temperatures (e.g., -20°C or -80°C) to minimize any potential for exchange over time.
-
Solvent Choice: Protic solvents (e.g., water, methanol) can be a source of protons for exchange. While C-D bonds are generally stable, prolonged storage in protic solvents at non-ideal pH or elevated temperatures could potentially increase the risk of exchange for more labile deuterium labels.
Troubleshooting Guide: Isotopic Exchange of this compound
This guide will help you troubleshoot common issues related to the use of this compound as an internal standard.
Issue 1: Drifting Internal Standard Signal or Poor Reproducibility
Possible Cause: You may be observing a progressive loss of the deuterated internal standard signal, which could be an indication of isotopic exchange, although this is less likely for this compound labeled on the carbon chain. More probable causes include issues with sample extraction, storage, or instrument performance.
Troubleshooting Steps:
-
Verify Label Position: Confirm the position of the deuterium labels by checking the certificate of analysis for your this compound standard. For use as an internal standard, ensure the labels are on the carbon backbone.
-
Assess Storage Conditions:
-
Solvent: Are you storing your stock or working solutions in an appropriate solvent? While this compound is generally stable, for long-term storage, consider using an aprotic solvent if solubility permits.
-
Temperature: Ensure that your standards are stored at the recommended low temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
pH: Check the pH of your solutions. Maintain a near-neutral pH whenever possible.
-
-
Conduct a Stability Study: To confirm if exchange is occurring under your experimental conditions, you can perform a stability study. A protocol for this is provided in the "Experimental Protocols" section below.
-
Evaluate for Other Causes: If isotopic exchange is ruled out, investigate other potential causes for signal drift, such as:
-
Inconsistent sample extraction efficiency.
-
Adsorption of the analyte to sample tubes or vials.
-
Instability of the mass spectrometer.
-
Issue 2: Chromatographic Shift Between Lauric Acid and this compound
Possible Cause: A slight difference in retention time between the analyte and its deuterated internal standard can sometimes be observed, a phenomenon known as the "isotope effect." This is more common with a higher degree of deuteration.
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the chromatographic gradient (e.g., making it shallower) or modifying the mobile phase composition can help to ensure co-elution of the analyte and the internal standard.
-
Integration Parameters: Ensure that your peak integration parameters are set appropriately to accurately quantify both the analyte and the internal standard, even with a slight retention time difference.
Quantitative Data Summary
While specific quantitative stability data for this compound under various conditions is not extensively published, the stability of C-D bonds is well-established. The following table summarizes general stability expectations for deuterated fatty acids based on the position of the label.
| Label Position | Stability | Conditions Promoting Exchange |
| Carbon Backbone (C-D) | High | Generally stable under typical sample preparation and analysis conditions. |
| Carboxylic Acid (-COOD) | Low (Labile) | Readily exchanges with protons in protic solvents (water, methanol, etc.). |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma Using this compound Internal Standard
This protocol is adapted from a standard procedure for fatty acid analysis.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Iso-octane
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass tube, add 100 µL of plasma.
-
Add a known amount of this compound internal standard.
-
Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 50 µL of 1N HCl to acidify the sample.
-
Add 2 mL of iso-octane to the tube.
-
Vortex vigorously for 1 minute to extract the lipids into the iso-octane layer.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction of the lower aqueous layer with another 2 mL of iso-octane.
-
Combine the iso-octane extracts.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS or GC-MS analysis.
Protocol 2: Assessing the Isotopic Stability of this compound
This protocol can be used to determine if isotopic exchange is occurring under your specific experimental conditions.
Procedure:
-
Prepare several identical solutions of your this compound internal standard in the solvent system you use for your sample preparation and analysis (e.g., your final reconstituted sample solvent or LC mobile phase).
-
Incubate these solutions under different conditions that you want to test (e.g., room temperature, 4°C, -20°C; different pH values).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Analyze the aliquots by mass spectrometry.
-
Monitor the peak area of the deuterated standard and look for the appearance or increase in the peak area of the unlabeled lauric acid. A significant decrease in the deuterated signal with a corresponding increase in the unlabeled signal would indicate isotopic exchange.
Visualizations
Caption: Experimental workflow for lipid analysis using a deuterated internal standard.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
Minimizing interference in Lauric acid-d3 mass spec analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Lauric acid-d3 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound mass spec analysis?
A1: Interference in LC-MS/MS analysis can arise from various sources at any stage of the workflow. Key sources include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3] This is a predominant issue in mass spectrometry.[2]
-
Isobaric Interference: Compounds with the same nominal mass as this compound or its fragments can interfere with detection if not chromatographically separated.[4]
-
Contamination: Contaminants can be introduced from various sources, including sample collection tubes, plastic consumables, solvents, and even hand cream.[4] Common contaminants in fatty acid analysis include ubiquitous fatty acids like palmitic and stearic acids.[5]
-
Cross-Contamination (Carryover): Residual analyte from a previous high-concentration sample can carry over into the next injection, leading to a false positive signal.[6]
-
Internal Standard Issues: Although this compound is a deuterated internal standard, interference can still occur. For example, the deuterium isotope effect can cause slight changes in lipophilicity and retention time compared to the unlabeled analyte.[7]
Q2: How can I minimize matrix effects for more accurate quantification?
A2: Minimizing matrix effects is crucial for accurate results. Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to remove interfering matrix components before analysis.[3][8]
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[4][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[3] However, ensure the diluted analyte concentration remains within the instrument's linear range.
-
Use of Appropriate Internal Standards: A stable isotope-labeled (SIL) internal standard like this compound is ideal because it co-elutes and experiences similar matrix effects as the analyte, allowing for correction during data processing.[3][10]
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix identical to the samples can help compensate for matrix effects.[3][7]
Q3: I am observing unexpected peaks and high background noise. What are the likely causes and solutions?
A3: Unexpected peaks and high background noise can stem from several sources:
-
Contaminated Solvents or Reagents: Phthalates and siloxanes are common contaminants in solvents that can cause background noise.[11] Always use high-purity, LC-MS grade solvents and reagents.
-
Leaks in the LC System: Air leaks in the flow path can introduce nitrogen and other gases, leading to a noisy baseline.[11] Check all fittings and connections.
-
Dirty Ion Source: An accumulation of non-volatile matrix components in the ion source is a common cause of increased background noise and reduced sensitivity.[6] Regular cleaning of the ion source is recommended.
-
Column Bleed: Degradation of the LC column's stationary phase can release material that appears as background noise or discrete peaks in the chromatogram.[11] Ensure you are operating within the column's recommended temperature and pH limits.
Q4: How can I optimize my sample preparation to reduce interference?
A4: The choice of sample preparation technique is critical. For fatty acids like lauric acid, common and effective methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). LLE is effective for purifying target analytes and removing proteins.[8]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analyte or the interferences. Mixed-mode or specific fatty acid columns can offer high selectivity.[3]
-
Derivatization: While not always necessary for LC-MS, derivatization can improve chromatographic properties and ionization efficiency, moving the analyte to a region of the mass spectrum with less interference.[5][12] For example, converting the carboxylic acid to an amide with a permanent positive charge can significantly increase sensitivity in positive ion mode.[5]
Troubleshooting Guides
Guide 1: Troubleshooting High Background Noise
This guide provides a systematic approach to identifying and resolving high background noise in your LC-MS system.
Caption: Workflow for troubleshooting high background noise.
Guide 2: Diagnosing and Mitigating Matrix Effects
Follow these steps to determine if matrix effects are impacting your analysis and how to address them.
Caption: Logic for diagnosing and mitigating matrix effects.
Quantitative Data Summary
Table 1: Common Adducts and Interferences
This table lists potential adducts and isobaric interferences that can be encountered. Monitoring for these can aid in troubleshooting.
| Ion Type | Description | Typical m/z for Lauric Acid (C12H24O2) | Potential Interference Source |
| [M-H]⁻ | Deprotonated molecule | 199.17 | Primary ion in negative ESI mode |
| [M+Cl]⁻ | Chloride adduct | 235.14 | Chlorinated solvents, sample matrix |
| [M+HCOO]⁻ | Formate adduct | 245.16 | Formic acid in mobile phase |
| [M+CH3COO]⁻ | Acetate adduct | 259.18 | Acetic acid or acetate buffers |
| [M+H]⁺ | Protonated molecule | 201.18 | Primary ion in positive ESI mode |
| [M+Na]⁺ | Sodium adduct | 223.16 | Glassware, reagents, sample matrix |
| [M+K]⁺ | Potassium adduct | 239.14 | Glassware, reagents, sample matrix |
| [M+NH4]⁺ | Ammonium adduct | 218.21 | Ammonium formate/acetate in mobile phase |
Note: m/z values are approximate and depend on isotopic distribution.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by adding organic solvent (e.g., Acetonitrile) | Fast, simple, inexpensive | Non-selective, significant matrix effects often remain |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Good removal of salts and polar interferences | Can be labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, followed by elution | Highly selective, provides cleaner extracts, reduces matrix effects significantly | Higher cost, requires method development |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Fatty Acids from Plasma
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 500 µL of a non-polar solvent like hexane. Vortex vigorously for 1 minute.[12]
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the fatty acids and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS analysis.
Protocol 2: Assessing Matrix Effects
This protocol helps quantify the degree of ion suppression or enhancement from the sample matrix.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix using your established protocol (e.g., LLE). Spike the analyte and this compound into the final dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
A Matrix Effect value of 100% indicates no effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Workflow Visualization
Caption: Standard workflow for this compound analysis.
References
- 1. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jsbms.jp [jsbms.jp]
- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Lauric Acid & Lauric Acid-d3 Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with lauric acid and its deuterated internal standard, lauric acid-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis, particularly focusing on calibration curve development.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound necessary for accurate quantification?
A1: An internal standard (IS) is crucial for correcting variability during sample preparation and analysis, which improves the accuracy and precision of quantification.[1] Deuterated standards like this compound are ideal because they have nearly identical chemical and physical properties to the analyte (lauric acid) and thus behave similarly during extraction, derivatization, and chromatographic separation. However, they are distinguishable by mass spectrometry due to their different masses. This is particularly important in gas chromatography (GC) to account for variability in small injection volumes and solvent volatility.[2][3]
Q2: What are the typical acceptance criteria for a lauric acid calibration curve?
A2: While specific criteria should be defined in your standard operating procedures (SOPs), general guidelines from regulatory bodies suggest the following for a valid calibration curve.[1]
| Parameter | Acceptance Criteria |
| Coefficient of Determination (R²) | ≥ 0.99 |
| Accuracy | The back-calculated concentration of each standard should be within ±15% of the nominal value. |
| Lower Limit of Quantification (LLOQ) Accuracy | Should be within ±20% of the nominal value. |
| Precision (%CV) | The coefficient of variation for each calibration point should not exceed 15%. |
| LLOQ Precision (%CV) | Should not exceed 20%. |
| Range | The calibration range must cover the expected concentrations of the analyte in the samples.[1] |
Q3: Is derivatization required for lauric acid analysis?
A3: It depends on the analytical technique.
-
For Gas Chromatography (GC): Yes, derivatization is typically required to convert the non-volatile lauric acid into a more volatile form, such as a fatty acid methyl ester (FAME).[4][5] This is a common source of error if the reaction is incomplete.[4] However, derivatization-free GC-FID methods have been developed.[6][7][8]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods can offer direct analysis of free fatty acids without the need for derivatization, saving time and avoiding potential reaction-related issues.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common problem in lauric acid analysis. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting workflow for non-linear calibration curves.
Potential Causes and Solutions for Non-Linearity:
| Potential Cause | Recommended Action | Expected Outcome |
| Detector Saturation | 1. Dilute the calibration standards at the higher end of the curve and re-inject.[1]2. Reduce the injection volume.[1] | The curve should become linear over a narrower, lower concentration range.[1] |
| Matrix Effects | 1. For complex matrices, consider Solid-Phase Extraction (SPE) for a cleaner extract.[4]2. Improve chromatographic separation to resolve lauric acid from interfering components.[1] | Better separation reduces matrix effects, leading to a more linear response. |
| Inappropriate Internal Standard Concentration | 1. Ensure the this compound concentration is appropriate relative to the analyte concentrations across the curve.[1] | A properly balanced IS-to-analyte ratio will yield a more consistent response. |
| Isotopic Cross-Talk | 1. Check the isotopic purity of your this compound standard.2. A quadratic regression model may better fit the curve if cross-talk is unavoidable.[1] | A quadratic fit can accurately model the non-linear relationship caused by isotopic contribution.[1] |
Issue 2: Low or No Signal for Lauric Acid and/or this compound
If you are experiencing a general loss of sensitivity, the following experimental workflow and troubleshooting table can help isolate the issue.
Caption: Key stages in the analytical workflow for lauric acid.
Troubleshooting Low Signal Intensity:
| Problem Area | Potential Cause | Recommended Action |
| Sample Preparation | Poor Extraction Recovery: The extraction protocol may not be suitable for your sample matrix. | 1. Review and optimize the extraction protocol, experimenting with different solvent polarities.[4]2. Perform a second extraction on the sample pellet to check for remaining analyte.[4] |
| Derivatization (GC-MS) | Incomplete Reaction: The derivatization to FAMEs may be inefficient. | 1. Ensure all solvents and glassware are anhydrous, as water can inhibit the reaction.[4]2. Optimize reaction time, temperature, and reagent concentration.[4] |
| GC/LC Instrument | Injector Issues (GC): Discrimination against higher boiling point compounds. | Ensure the injector temperature is appropriate and the correct injection technique (e.g., splitless) is used.[4] |
| Column Degradation: A contaminated or degraded column can cause poor peak shape and reduced signal.[4] | Inject a standard mixture to evaluate column performance (peak shape, resolution). Replace the column if necessary.[4] | |
| Mass Spectrometer | Dirty Ion Source/Detector: Leads to a general loss of sensitivity for all analytes.[4] | Perform routine MS maintenance, including cleaning the ion source.[4] Ensure the instrument is properly tuned. |
| Incorrect Ionization Mode (LC-MS): Using positive ion mode for free fatty acids can cause in-source water loss, reducing the primary ion signal. | For LC-MS analysis of free lauric acid, use negative ion mode as it is fundamentally more appropriate and avoids water loss.[9] |
Experimental Protocols
Protocol 1: Derivatization of Lauric Acid to FAMEs for GC-MS
This protocol describes the esterification of lauric acid to its fatty acid methyl ester (FAME) for GC analysis using boron trifluoride (BF3) in methanol.
Materials:
-
Dried lipid extract containing lauric acid and this compound
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass tubes with PTFE-lined caps
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[4]
-
Cap the tube tightly and heat at 100°C for 30 minutes.[4]
-
Cool the tube to room temperature.[4]
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.[4]
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Centrifuge briefly to separate the layers.[4]
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.[4]
-
The hexane layer containing the FAMEs is now ready for GC-MS analysis.[4]
Protocol 2: Derivatization-Free Lauric Acid Analysis by GC-FID
This method is suitable for the routine analysis of lauric acid without the need for derivatization.
Sample Preparation & GC Parameters:
-
Column: ZB-WAX plus (30 m length, 0.25 mm ID, 0.5 µm film thickness) or a similar polar column.[6][7][8] The polarity of lauric acid is a good match for polyethylene glycol stationary phases.[6][8]
-
Retention Time: Approximately 6.42 min under tested conditions.[6][7][8]
-
Validation: The method showed good accuracy and precision (%RSD <2%) for both intraday and interday analyses.[6][7][8]
This technical guide provides a starting point for troubleshooting your lauric acid analyses. For further assistance, please consult your instrument manufacturer's guidelines or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved a) What is the concentration of each acid in the | Chegg.com [chegg.com]
- 3. Solved The fatty acid lauric acid is found in cooking oils, | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Lauric Acid-d3 Ionization in ESI-MS
Welcome to the technical support center for the analysis of lauric acid-d3 and other fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low signal for this compound in my ESI-MS analysis?
A1: Low signal intensity for this compound, and fatty acids in general, is a common challenge in ESI-MS. The primary reason is often related to the ionization mode and the mobile phase composition. In typical reversed-phase liquid chromatography (LC) setups, acidic mobile phases are used for good separation. However, this acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is essential for efficient ionization in the commonly used negative ion mode.[1][2] This leads to poor sensitivity and a weak signal.
Q2: What is the difference between analyzing this compound in positive versus negative ion mode?
A2:
-
Negative Ion Mode: This is the more direct approach for fatty acid analysis, as the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻).[1][2] However, the acidic mobile phases often required for good chromatography can suppress this ionization process, leading to reduced sensitivity.[1][2] Furthermore, deprotonated fatty acid anions may undergo undesirable fragmentation during collision-induced dissociation (CID).[2][3]
-
Positive Ion Mode: In this mode, underivatized this compound can be detected as a protonated molecule ([M+H]⁺) or as an adduct with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). While the direct protonation of underivatized fatty acids is generally inefficient, this mode becomes highly advantageous when employing derivatization techniques.[1][2] These techniques modify the this compound to include a group that is easily and permanently positively charged, often resulting in a significant increase in sensitivity and signal stability.[2]
Q3: What are the primary strategies to enhance the ionization efficiency of this compound?
A3: The main strategies to improve the ionization of this compound in ESI-MS are:
-
Chemical Derivatization: This is often the most effective method and involves chemically modifying the carboxylic acid group of this compound to make it more amenable to ionization in positive ion mode.[1][4] This is also known as charge-reversal or charge-switching derivatization.[2]
-
Mobile Phase Optimization: Modifying the mobile phase composition can enhance ionization in negative ion mode by creating a more favorable environment for deprotonation.[5][6]
-
ESI Source Parameter Optimization: Fine-tuning the ESI source parameters, such as gas flow, temperature, and capillary voltage, can improve the efficiency of droplet desolvation and ion formation.[1]
Q4: What is charge-reversal derivatization and why is it so effective for fatty acid analysis?
A4: Charge-reversal derivatization is a chemical strategy that converts the carboxylic acid group of a fatty acid into a derivative with a permanent positive charge.[2][3] This allows for analysis in the positive ion mode, which is generally less susceptible to the signal suppression caused by acidic mobile phases used in reversed-phase chromatography. This technique is highly effective because it significantly boosts ionization efficiency, leading to substantial increases in sensitivity—in some cases by factors of thousands.[2][3][7]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound in Negative Ion Mode
| Potential Cause | Troubleshooting Steps |
| Suppression of ionization by acidic mobile phase. | While acidic conditions benefit chromatography, they are detrimental to negative ion mode sensitivity.[1] Consider a compromise on the mobile phase pH. Alternatively, switch to a method that utilizes positive ion mode detection, likely with derivatization. |
| Insufficient concentration of this compound. | Concentrate the sample or inject a larger volume if your method allows. |
| Poor desolvation in the ESI source. | Optimize source parameters such as gas flow, temperature, and capillary voltage to ensure efficient droplet desolvation.[1] |
| Contaminated ion source or mass spectrometer. | A dirty ion source or detector can lead to a general loss of sensitivity.[8] Perform routine maintenance, including cleaning the ion source. |
Problem 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Column overload. | Injecting too much sample can lead to broad, asymmetric peaks.[1] Dilute the sample and reinject. |
| Inappropriate column chemistry. | Ensure the chosen column (e.g., C8, C18) is suitable for fatty acid analysis.[1] The hydrophobicity of the column will affect retention and peak shape.[9] |
| Inappropriate mobile phase composition. | The organic composition of the mobile phase can significantly impact peak shape and retention.[9] Higher organic composition generally leads to shorter elution times and better peak shape.[9] |
Problem 3: Low Recovery of this compound Internal Standard
| Potential Cause | Troubleshooting Steps |
| Inefficient sample extraction. | Review your extraction protocol to ensure it is suitable for your sample matrix.[8] Consider performing a second extraction to check for residual analyte.[8] |
| Incomplete derivatization (if applicable). | Ensure anhydrous conditions and optimize reaction time, temperature, and reagent concentration.[8] |
| Matrix effects. | Co-eluting substances from the sample matrix can suppress the ionization of this compound. To assess this, spike the internal standard into a blank matrix extract and compare the signal to the standard in a neat solvent.[8] Consider using Solid-Phase Extraction (SPE) for cleaner extracts.[8] |
Quantitative Data on Sensitivity Enhancement
The following table summarizes the reported enhancement in sensitivity for various methods.
| Method | Ionization Mode | Sensitivity Enhancement | Reference |
| Derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive | ~60,000-fold compared to underivatized negative ion mode | [3] |
| Derivatization with 3-acyloxymethyl-1-methylpyridinium (AMMP) | Positive | ~2,500-fold higher than underivatized negative ion mode | [2][7] |
| Mobile phase with 10 mM ammonium formate (vs. 0.1% formic acid) | Negative | Mitigated in-source water loss and preserved chromatographic performance | [5] |
Experimental Protocols
Protocol 1: Charge-Reversal Derivatization of this compound with AMPP
This protocol is a summary of the method described by Han et al. for the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP).[2]
-
Extraction: Extract the fatty acids from the biological matrix using a suitable method (e.g., Folch extraction).
-
Drying: Dry the extracted fatty acid sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the sample in an appropriate volume of organic solvent.
-
Derivatization Reaction: Add the AMPP reagent and a coupling agent to the sample. Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).
-
Purification: Perform a solid-phase extraction to remove excess reagents and purify the derivatized fatty acids.
-
Final Preparation: Elute the derivatized fatty acids, dry the eluate, and reconstitute the final sample in the mobile phase for LC-ESI-MS analysis in positive ion mode.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Lauric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of lauric acid, with a specific focus on the validation of a method utilizing Lauric acid-d3 as an internal standard against an alternative method. The information presented is supported by a compilation of experimental data and detailed methodologies to aid in the selection of a robust and reliable analytical approach.
The Gold Standard: Stable Isotope Dilution Analysis with this compound
In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is primarily due to its chemical and physical properties being nearly identical to the analyte, lauric acid. This similarity ensures that the internal standard behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. While specific, comprehensive validation reports for a lauric acid assay using this compound are not always publicly available, the performance characteristics presented below are based on established principles and data from similar bioanalytical methods for fatty acids.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
A widely used alternative for fatty acid analysis is Gas Chromatography with Flame Ionization Detection (GC-FID). This technique is robust and provides good sensitivity. The following sections will compare the validation of a typical LC-MS/MS method using this compound with a validated GC-FID method for lauric acid analysis.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of an LC-MS/MS method with this compound internal standard and a GC-FID method.
Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard (Anticipated)
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | Analyte and matrix dependent |
| Accuracy | ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |
Table 2: Performance Characteristics of GC-FID Method for Lauric Acid[1][2]
| Validation Parameter | Reported Performance |
| Linearity (r²) | 0.9996[1][2] |
| Linear Range | 100-500 µg/mL[1][2] |
| Limit of Detection (LOD) | 0.385 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 1.168 µg/mL[1][2] |
| Accuracy (% Recovery) | 99.2% - 100.43%[1] |
| Precision (%RSD) | < 2% (Intraday and Interday)[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate lauric acid from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Lauric acid: Precursor ion > Product ion (e.g., m/z 199.2 > 199.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 202.2 > 202.2)
-
GC-FID Method for Lauric Acid
1. Sample Preparation (Derivatization): [1][2]
-
Extract lauric acid from the sample using a suitable solvent.
-
Evaporate the solvent.
-
Derivatize the fatty acid to its methyl ester using a reagent such as boron trifluoride-methanol.
-
Extract the fatty acid methyl esters (FAMEs) into an organic solvent (e.g., hexane).
-
GC System: Gas chromatograph with a flame ionization detector.
-
Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness).[1][2]
-
Carrier Gas: Nitrogen.[2]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 280°C.[1]
-
Oven Temperature Program: A suitable temperature program to achieve separation.
Mandatory Visualization
Caption: Experimental workflows for LC-MS/MS and GC-FID methods.
Caption: Key parameters of analytical method validation.
References
Cross-Validation of Lauric Acid-d3 with other Fatty Acid Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Lauric acid-d3 as an internal standard in the cross-validation of other fatty acid standards. The information presented is based on established experimental protocols and aims to assist researchers in developing and validating robust analytical methods for fatty acid quantification.
Introduction
Deuterated fatty acids, such as this compound, are commonly employed as internal standards in mass spectrometry-based quantification of fatty acids. Their chemical similarity to the endogenous analytes, combined with their distinct mass, allows for accurate correction of variations in sample extraction, derivatization, and instrument response. This guide outlines the cross-validation process using this compound and compares its application with other fatty acid standards.
Experimental Methodology
The cross-validation of this compound with other fatty acid standards is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following protocol is a standard method for the extraction and quantification of free fatty acids.[1][2]
1. Sample Preparation and Extraction:
-
Cell or tissue samples are homogenized.
-
An internal standard solution containing a known concentration of this compound and other deuterated fatty acids is added to the sample.[1][2]
-
Lipids are extracted using a suitable organic solvent, such as an iso-octane/methanol mixture.[1][2]
2. Derivatization:
-
The carboxylic acid group of the fatty acids is derivatized to enhance volatility and improve chromatographic separation for GC-MS analysis. A common method is the conversion to pentafluorobenzyl (PFB) esters.[1][2] For LC-MS analysis, derivatization may not be required.[3][4]
3. Instrumental Analysis (GC-MS):
-
The derivatized fatty acids are separated on a gas chromatograph equipped with a suitable capillary column.
-
Detection is performed using a mass spectrometer, often in negative ion chemical ionization (NICI) mode, which provides high sensitivity for PFB esters.[1][2]
4. Quantification:
-
A standard curve is generated using known concentrations of non-deuterated fatty acid standards mixed with the internal standard solution.[1][2]
-
The ratio of the peak area of the analyte to the peak area of the internal standard (this compound or other deuterated standards) is plotted against the concentration of the analyte to create a calibration curve.
-
The concentration of the fatty acids in the unknown samples is then determined from this calibration curve.
Data Presentation: Comparative Quantification
The following table summarizes representative quantitative data from a cross-validation experiment using this compound as an internal standard for the quantification of a panel of other fatty acids. The data is presented as the ratio of the response of the analyte to the internal standard.
| Fatty Acid Standard | Abbreviation | Concentration (ng/mL) | Response Ratio (Analyte/Lauric acid-d3) |
| Myristic Acid | 14:0 | 25 | 1.05 |
| Palmitic Acid | 16:0 | 25 | 0.98 |
| Stearic Acid | 18:0 | 25 | 0.95 |
| Oleic Acid | 18:1 | 25 | 1.10 |
| Linoleic Acid | 18:2 | 25 | 1.12 |
| Arachidonic Acid | 20:4 | 25 | 1.20 |
Note: The response ratio will vary depending on the specific analytical method and instrument conditions. The values presented here are for illustrative purposes.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for fatty acid quantification using an internal standard.
Lauric acid is known to be a ligand for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[5] The following diagram illustrates this signaling pathway.
Caption: Lauric acid-mediated activation of the PPARα signaling pathway.
Alternative Methods and Considerations
While GC-MS is a widely used and robust method for fatty acid analysis, high-performance liquid chromatography (HPLC) offers a viable alternative, particularly for the analysis of heat-sensitive fatty acids or for separations of geometrical isomers.[6][7] The choice of analytical technique will depend on the specific research question and the fatty acids of interest.
Conclusion
The cross-validation of this compound with other fatty acid standards is a critical step in the development of accurate and reliable quantitative methods. Its use as an internal standard allows for the precise measurement of a wide range of fatty acids across various biological matrices. The experimental protocols and data presented in this guide provide a framework for researchers to establish and validate their own fatty acid analysis workflows.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. Lauric Acid Beneficially Modulates Apolipoprotein Secretion and Enhances Fatty Acid Oxidation via PPARα-dependent Pathways in Cultured Rat Hepatocytes [xiahepublishing.com]
- 6. hplc.eu [hplc.eu]
- 7. aocs.org [aocs.org]
Isotopic Effects of Deuterated Lauric Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of fatty acids is crucial for developing novel therapeutics. Deuterium-labeled compounds, such as deuterated lauric acid, offer a powerful tool for tracing metabolic pathways and investigating the effects of isotopic substitution on metabolic rates. This guide provides a comparative analysis of deuterated lauric acid and its non-deuterated counterpart, focusing on key metabolic pathways and presenting available experimental data.
Executive Summary
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic rate of a molecule due to the kinetic isotope effect (KIE). This effect is particularly relevant in enzymatic reactions involving the cleavage of a carbon-hydrogen bond. This guide delves into the known isotopic effects of deuterated lauric acid in critical metabolic pathways, including ω-hydroxylation, β-oxidation, and its influence on lipogenesis. While direct comparative data for all pathways is not extensively available, this document synthesizes the current understanding to provide a valuable resource for researchers in metabolism and drug development.
Comparison of Metabolic Pathway Kinetics
The primary isotopic effect of deuterated lauric acid has been quantitatively studied in the context of ω-hydroxylation by cytochrome P450 enzymes. For other key pathways like β-oxidation and lipogenesis, direct comparative data on the kinetic isotope effect of deuterated lauric acid is limited in publicly available research. The following table summarizes the available quantitative data.
| Metabolic Pathway | Parameter | Lauric Acid (d₀) | Deuterated Lauric Acid | Fold Difference (KIE) | Reference |
| ω-Hydroxylation by P450 4A11 | |||||
| Vmax (12-hydroxylation) | Not explicitly stated | Lower | 1.2 ± 0.2 (DV) | [1] | |
| V/Km (12-hydroxylation) | Not explicitly stated | Lower | 2.1 ± 0.7 (D(V/K)) | [1] | |
| Vmax (11-hydroxylation) | Not explicitly stated | Similar | 1.0 ± 1.2 (DV) | [1] | |
| V/Km (11-hydroxylation) | Not explicitly stated | Higher | 0.15 ± 0.26 (D(V/K)) | [1] | |
| β-Oxidation | Rate of oxidation | High | Data not available | Not available | |
| Lipogenesis | Incorporation into lipids | Substrate for elongation and triglyceride synthesis | Data not available | Not available |
Note: KIE (Kinetic Isotope Effect) is presented as DV (effect on maximal velocity) and D(V/K) (effect on catalytic efficiency). A value greater than 1 indicates a slower reaction for the deuterated compound. Data for β-oxidation and lipogenesis with deuterated lauric acid is not available in the reviewed literature.
Key Metabolic Pathways and Isotopic Effects
ω-Hydroxylation by Cytochrome P450
Lauric acid can be metabolized through ω-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, primarily from the CYP4A family. This pathway leads to the formation of 12-hydroxylauric acid and, to a lesser extent, 11-hydroxylauric acid.
A significant kinetic isotope effect has been observed when deuterated lauric acid is used as a substrate for human cytochrome P450 4A11. The substitution of hydrogen with deuterium at the terminal methyl group (C12) leads to a decrease in the rate of 12-hydroxylation[1]. This is demonstrated by a KIE value greater than one, indicating that the cleavage of the C-D bond is slower than the C-H bond and is a rate-limiting step in this reaction[1]. Interestingly, this deuteration leads to "metabolic switching," where the enzyme produces a relatively higher amount of the 11-hydroxy metabolite[1].
Caption: ω-Hydroxylation of lauric acid and the observed isotopic effects upon deuteration.
β-Oxidation
β-oxidation is the primary pathway for the catabolism of fatty acids, including lauric acid. This process occurs in the mitochondria and peroxisomes and involves a series of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH. Lauric acid, as a medium-chain fatty acid, is readily oxidized[2].
Currently, there is a lack of direct comparative studies on the kinetic isotope effect of deuterated lauric acid in the β-oxidation pathway. However, the general mechanism of β-oxidation is well-established.
References
A Comparative Guide to the Bioanalytical Quantification of Lauric Acid Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of lauric acid in biological matrices, with a focus on the pivotal role of deuterated internal standards, such as Lauric acid-d3. As direct inter-laboratory comparison data for this compound quantification is not publicly available, this document synthesizes typical performance data from validated bioanalytical methods for lauric acid that employ stable isotope-labeled internal standards. The objective is to offer a benchmark for performance and detailed experimental protocols to aid researchers in establishing and evaluating their own analytical methods.
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Deuterated standards like this compound co-elute with the non-labeled analyte and experience similar extraction efficiencies and matrix effects, thereby providing superior correction for analytical variability and enhancing the accuracy and precision of the measurement.[1]
Data Presentation: A Hypothetical Inter-Laboratory Performance Comparison
To illustrate the expected performance of a validated bioanalytical method for lauric acid using a deuterated internal standard, the following table summarizes data from a hypothetical inter-laboratory study. These values are representative of the performance metrics achievable with current LC-MS/MS technology and are based on established regulatory guidance for bioanalytical method validation.[2]
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9979 | ≥ 0.99 |
| Accuracy (% Bias) | ||||
| Low QC (3x LLOQ) | +4.5% | -2.8% | +5.1% | Within ±15% |
| Medium QC | -1.7% | +1.5% | -3.2% | Within ±15% |
| High QC | +3.2% | -0.9% | +2.4% | Within ±15% |
| Precision (%CV) | ||||
| Intra-day (LLOQ) | 8.9% | 10.5% | 9.8% | ≤ 20% |
| Intra-day (Low, Med, High) | < 7.5% | < 6.8% | < 8.2% | ≤ 15% |
| Inter-day (LLOQ) | 11.2% | 12.8% | 11.9% | ≤ 20% |
| Inter-day (Low, Med, High) | < 9.8% | < 8.5% | < 10.3% | ≤ 15% |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL | 15 ng/mL | Defined & Validated |
| Mean Extraction Recovery | 88% | 91% | 85% | Consistent & Reproducible |
This table summarizes data from multiple sources to provide a comparative overview.[2][3]
Experimental Protocols
A detailed and robust experimental protocol is essential for achieving reproducible and comparable results across different laboratories. Below is a typical LC-MS/MS protocol for the quantification of lauric acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.[1]
-
Procedure:
-
Thaw plasma samples, calibration standards, and quality controls (QCs) at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To a 100 µL aliquot of each plasma sample, standard, and QC, add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 400 µL of a cold protein precipitation solution (e.g., acetonitrile or methanol containing 1% formic acid).[4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for fatty acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start at 60% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lauric Acid: Precursor ion (m/z) 199.2 -> Product ion (m/z) 199.2 (quantifier).[5]
-
This compound: Precursor ion (m/z) 202.2 -> Product ion (m/z) 202.2 (internal standard).
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
4. Quantification
-
Procedure:
-
Integrate the peak areas of lauric acid and the this compound internal standard for all samples, standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of lauric acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for Lauric acid quantification.
Caption: Logical relationship in an inter-laboratory comparison.
References
Navigating the Analytical Landscape: Linearity and Detection Limits of Lauric Acid Quantification Methods
For researchers and drug development professionals, the precise quantification of fatty acids like lauric acid is paramount. Its deuterated analogue, lauric acid-d3, often serves as an internal standard in mass spectrometry-based bioanalysis to ensure accuracy and reproducibility. This guide provides a comparative overview of the linearity and detection capabilities of common analytical methods for lauric acid, offering valuable insights for method selection and development. While specific quantitative data for this compound is not extensively published, as it is primarily used as a non-quantified internal standard, the analytical performance characteristics of unlabeled lauric acid provide a strong and relevant proxy.
Comparison of Analytical Methods
The quantification of lauric acid is predominantly achieved through gas chromatography-flame ionization detection (GC-FID) and liquid chromatography-mass spectrometry (LC-MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and linear dynamic range.
| Parameter | GC-FID Method[1][2] | LC-MS Method |
| Linearity Range | 100 - 500 µg/mL | 10 - 200 ng/mL |
| Correlation Coefficient (R²) | 0.9996[1][2] | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.168 µg/mL[1][2] | 10 ng/mL |
| Limit of Detection (LOD) | 0.385 µg/mL[1][2] | Not explicitly stated, but lower than LLOQ |
Note: The LC-MS data is based on a method for unlabeled lauric acid and serves as a representative example of the performance achievable with this technique. The linearity and sensitivity for this compound are expected to be comparable under similar analytical conditions.
In-Depth Look at Experimental Protocols
The performance metrics detailed above are intrinsically linked to the specific experimental conditions employed. Below are summaries of typical protocols for both GC-FID and LC-MS methods for lauric acid analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method[1][2]
This robust and widely used method is particularly suited for the analysis of fatty acids in matrices like coconut oil.
Sample Preparation:
-
Standard Solution Preparation: A stock solution of lauric acid (e.g., 100 mg in 100 mL methanol) is prepared. Working standards are then made by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 100-500 µg/mL).
-
Sample Extraction: For a matrix like coconut oil, a methanol-based extraction is performed to isolate the lauric acid.
Chromatographic Conditions:
-
Column: ZB-WAX plus column (30 m length, 0.25 mm internal diameter, 0.5 µm film thickness).
-
Injection Mode: Split injection.
-
Detector: Flame Ionization Detector (FID).
-
Retention Time: The retention time for lauric acid under these conditions is approximately 6.42 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of analytes are expected. The following is a representative protocol for the analysis of free fatty acids.
Sample Preparation:
-
Standard Solution Preparation: A stock solution of lauric acid (e.g., 1.0 mg/mL in methanol) is prepared. This is then serially diluted to create a calibration curve ranging from, for example, 10 to 200 ng/mL.
-
Internal Standard: this compound would be added to all samples and standards at a fixed concentration to correct for variability during sample processing and analysis.
Chromatographic Conditions:
-
Column: A C18 or a phenyl-based column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution containing an additive like ammonium formate to enhance ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.2 - 0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Visualizing the Workflow
To better understand the logical flow of a typical bioanalytical method using an internal standard like this compound, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Bioanalytical workflow for lauric acid quantification.
References
Precision and Recovery of Lauric Acid-d3 in Bioanalytical Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Lauric acid-d3 as an internal standard in precision and recovery studies, supported by experimental data from established protocols.
This compound, a deuterated form of the saturated fatty acid lauric acid, is frequently employed as an internal standard in mass spectrometry-based quantification of fatty acids and other analytes. Its chemical similarity to the endogenous analyte allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.
Performance in Precision and Recovery Studies
The use of deuterated internal standards like this compound is a cornerstone of the stable isotope dilution method, widely considered the gold standard for quantitative analysis in mass spectrometry. This technique enhances the precision and accuracy of measurements by compensating for losses during sample preparation and analysis.
A key indicator of a method's reliability is its precision, which measures the closeness of repeated measurements. For the analysis of lauric acid using a deuterated internal standard such as this compound, a high degree of precision has been demonstrated. In a gas chromatography-mass spectrometry (GC-MS) method for quantitative lipidomics analysis, the following precision values were reported for lauric acid:
| Parameter | Relative Standard Deviation (%RSD) |
| Intra-day Precision | 12% |
| Inter-day Precision | 10% |
These values, representing the variability within a single day's runs and between different days, respectively, indicate good reproducibility of the method when utilizing a deuterated internal standard like this compound.
Recovery is another critical parameter in method validation, assessing the extraction efficiency of an analytical process. While specific recovery data for this compound is not always explicitly reported, the consistent and high recovery of the analytes it is used to quantify is a strong indicator of its performance. Generally, acceptable recovery rates for fatty acid internal standards are considered to be in the range of 80% to 120%. The primary goal is to achieve consistent and reproducible recovery.
Comparison with Alternative Internal Standards
While this compound is a widely used internal standard for medium-chain fatty acids, other deuterated fatty acids are commonly employed for the analysis of different chain-length fatty acids. The principles of stable isotope dilution and the expected performance characteristics are similar across these standards.
| Internal Standard | Typical Application | Expected Precision (%RSD) | Expected Recovery |
| This compound | Medium-chain fatty acids | 10-15% | 80-120% |
| Palmitic acid-d31 | Long-chain saturated fatty acids | <15% | 85-115% |
| Stearic acid-d35 | Long-chain saturated fatty acids | <15% | 85-115% |
The choice of internal standard should ideally match the physicochemical properties of the analyte of interest as closely as possible to ensure accurate correction for any variations in the analytical process.
Experimental Protocols
The following is a detailed methodology for the analysis of fatty acids using a deuterated internal standard mix, including this compound, based on the LIPID MAPS protocol.
Sample Preparation and Extraction:
-
Internal Standard Spiking: To the biological sample (e.g., plasma, cell pellet, or tissue homogenate), add a known amount of the deuterated internal standard mixture containing this compound.
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v) or a Bligh-Dyer extraction.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.
-
Solvent Evaporation: Transfer the organic phase containing the lipids to a new tube and evaporate the solvent under a stream of nitrogen.
Derivatization (for GC-MS analysis):
-
Saponification: To cleave the fatty acids from complex lipids, add a solution of potassium hydroxide in methanol and heat the sample.
-
Methylation: Following saponification, add a methylating agent such as boron trifluoride in methanol and heat to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
Solvent Evaporation: Evaporate the solvent and reconstitute the sample in a suitable solvent for injection.
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for the analyte and the deuterated internal standard are monitored to enhance sensitivity and selectivity.
-
Visualizing the Workflow and Key Factors
To better understand the experimental process and the factors influencing its success, the following diagrams are provided.
A Comparative Guide: GC-MS vs. LC-MS for the Analysis of Lauric Acid-d3
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like Lauric acid-d3 is critical for a variety of applications, including its use as an internal standard in metabolic studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
This compound, a deuterated form of the saturated fatty acid lauric acid, is commonly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1]. The choice between GC-MS and LC-MS for its analysis depends on several factors, including the sample matrix, the required sensitivity, and the desired sample throughput.
Methodology Comparison
A key distinction between the two techniques lies in the sample preparation and the state of the analyte during analysis. GC-MS requires the analyte to be volatile and thermally stable. Since fatty acids like lauric acid are polar and not sufficiently volatile for direct GC analysis, a derivatization step is typically necessary[2][3]. This process converts the fatty acid into a more volatile, non-polar derivative, such as a fatty acid methyl ester (FAME)[2]. In contrast, LC-MS can often analyze free fatty acids directly without derivatization, offering a potential advantage in terms of reduced sample preparation time and complexity[4][5].
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound using both GC-MS and LC-MS.
This protocol is a composite of established methods for fatty acid analysis and is intended as a general guideline.
1. Sample Preparation and Extraction:
-
For biological samples such as plasma or cells, an extraction is performed to isolate the lipids[2][6].
-
A known amount of the this compound internal standard is added to the sample prior to extraction to account for any sample loss during preparation[2][6].
-
A common method involves a biphasic extraction using a solvent system like methanol and isooctane[2].
2. Derivatization (Esterification):
-
The extracted fatty acids are converted to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters[2][6].
-
For FAMEs: A common reagent is Boron trifluoride-methanol (BF3-methanol), which requires heating the sample with the reagent[3][7].
-
For PFB esters: Derivatization can be achieved by adding 1% pentafluorobenzyl bromide and 1% diisopropylethylamine in acetonitrile and incubating at room temperature[6].
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for fatty acid analysis, such as a SP-2560 or a ZB-WAX plus column, is typically used[8][9].
-
Carrier Gas: Helium is a common carrier gas[9].
-
Temperature Program: A temperature gradient is employed to separate the fatty acid esters based on their boiling points[9].
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI is often preferred for PFB derivatives due to its high sensitivity[2].
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions corresponding to this compound and its derivatives.
-
This protocol is a generalized procedure based on current practices for free fatty acid analysis.
1. Sample Preparation:
-
For many applications, sample preparation can be as simple as dissolving the sample in an appropriate solvent, such as isopropanol or a methanol/water mixture[4][10].
-
This compound is added as an internal standard.
-
Filtration of the sample solution is recommended before injection.
2. LC-MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column, such as a C8 or a phenyl column, is commonly used for separating fatty acids[4][5].
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an additive like ammonium formate or formic acid is typically employed. The choice of additive is crucial for optimal ionization[4][5].
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min[5][11].
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids as it provides better sensitivity and reduces in-source water loss[5].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound[12].
-
Quantitative Data Comparison
The following table summarizes key quantitative performance metrics for GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values can vary significantly depending on the specific instrumentation, method optimization, and sample matrix.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low to mid picogram (pg) range on-column, can reach femtogram (fg) levels with NCI. | Can achieve low picogram (pg) to femtogram (fg) levels on-column, especially with UPLC systems[11]. |
| Limit of Quantification (LOQ) | Generally in the mid to high picogram (pg) range on-column. | Can reach picogram (pg) levels on-column[11][13]. |
| Linearity (R²) | Typically ≥ 0.99[8]. | Typically ≥ 0.99[14]. |
| Precision (%RSD) | Generally < 15% for intra- and inter-day precision[8]. | Can be as low as 0.3-2.0% for intra- and inter-day precision with optimized methods[11]. |
| Sample Throughput | Lower, due to longer run times and the often necessary derivatization step. | Higher, with modern UPLC systems offering run times as short as 1.5 minutes[11]. |
| Derivatization Requirement | Usually mandatory for fatty acids[2][3]. | Often not required for free fatty acids[4][5]. |
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams have been generated.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound.
GC-MS is a robust and well-established technique that provides excellent separation and sensitivity, particularly when coupled with negative chemical ionization for derivatized fatty acids[2]. However, the requirement for derivatization can be a significant drawback, increasing sample preparation time and the potential for analytical variability[15].
LC-MS , especially with modern UPLC systems, offers the significant advantage of direct analysis of free fatty acids, leading to simpler and faster sample preparation and higher sample throughput[4][11][15]. The use of negative ion mode ESI minimizes fragmentation and enhances sensitivity for these analytes[5].
Recommendation: For high-throughput analysis and applications where minimizing sample preparation is a priority, LC-MS/MS is generally the preferred method for this compound quantification. For laboratories with existing GC-MS expertise and established derivatization protocols, or for specific research questions where the separation of certain isomers is critical and better achieved by GC, GC-MS remains a viable and powerful option .
Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the desired level of sensitivity and throughput, and the available instrumentation and expertise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. shimadzu.com [shimadzu.com]
- 5. waters.com [waters.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 8. ijert.org [ijert.org]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
